molecular formula C2H3NaO2 B089296 Sodium (2-13C) acetate CAS No. 13291-89-9

Sodium (2-13C) acetate

Katalognummer: B089296
CAS-Nummer: 13291-89-9
Molekulargewicht: 83.026 g/mol
InChI-Schlüssel: VMHLLURERBWHNL-YTBWXGASSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium (2-13C) acetate is a stable isotope-labeled compound that serves as a critical tracer for investigating metabolic fluxes in biomedical and biochemical research. Its primary research value lies in its application in Nuclear Magnetic Resonance (NMR) spectroscopy, where it is used to elucidate compartmentalized metabolic processes in the brain and for the efficient isotopic labeling of proteins. In neurological studies, [2-13C]acetate is a well-established, astrocyte-specific substrate. When infused, it is preferentially transported and metabolized by astrocytes, allowing researchers to probe astrocytic tricarboxylic acid (TCA) cycle flux and neuron-glia interactions in vivo. Analysis of the 13C labeling patterns in glutamate and glutamine provides unique insights into cerebral energy metabolism and the glutamate-glutamine neurotransmitter cycle . This compound is also a cost-effective and efficient carbon source for the uniform 13C isotope labeling of proteins for NMR structure and function studies. Growing expression cells in a defined medium with sodium [1,2-13C2]acetate enables the production of proteins with high levels of isotopic enrichment, which is essential for resolving complex spectra in macromolecular analysis . The metabolism of [2-13C]acetate begins with its conversion to acetyl-CoA, introducing the 13C label directly into the TCA cycle. This allows researchers to track the label's journey into key amino acids and metabolic intermediates, providing a powerful tool for metabolic flux analysis in various biological systems .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.026 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13291-89-9
Record name Acetic-2(13C) acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Physical and chemical properties of Sodium (2-13C) acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium (2-13C) acetate (


) is a stable isotope-labeled isotopomer of sodium acetate where the methyl carbon is enriched with Carbon-13. Unlike its carboxyl-labeled counterpart ([1-13C]), the [2-13C] variant offers a distinct nuclear magnetic resonance (NMR) profile and metabolic tracking capability. It is primarily utilized as a metabolic tracer to elucidate astrocyte-neuronal coupling in the brain and tricarboxylic acid (TCA) cycle flux in cardiac tissue. This guide synthesizes its physical properties, relaxation kinetics, and application protocols for researchers in metabolic imaging and drug development.

Fundamental Physicochemical Profile

This compound shares the bulk physical characteristics of non-labeled sodium acetate but possesses a unique mass and magnetic resonance signature.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionNotes
Chemical Formula

Methyl carbon is 13C enriched (99 atom %)
Molecular Weight 83.03 g/mol +1 Da shift vs. natural abundance (82.03 g/mol )
Appearance White, crystalline powderHygroscopic; store in desiccator
Solubility > 100 mg/mL (Water)Highly soluble; forms supersaturated solutions
Melting Point > 300 °C (decomposes)Anhydrous form
pH (1% soln) 8.5 – 9.5Weakly basic (conjugate base of acetic acid)
pKa 4.76Refers to the acetic acid moiety

Handling & Stability: The anhydrous salt is hygroscopic.[1] Exposure to atmospheric moisture leads to the formation of the trihydrate, which can alter the effective isotopic concentration per unit weight. For quantitative NMR or hyperpolarization studies, it is critical to verify water content (via TGA or Karl Fischer titration) or dry the sample at 120°C under vacuum for 4 hours prior to use [1].

Isotopic & NMR Characterization

The utility of this compound lies in its magnetic properties. The position of the label (methyl group) dictates its relaxation behavior and chemical shift dispersion.

NMR Spectral Signature

In high-resolution liquid-state NMR, the [2-13C] label appears upfield compared to the carboxyl signal.

  • Chemical Shift (

    
    ):  ~24.0 ppm (Methyl carbon)
    
  • Coupling Constants:

    • 
       (C-H coupling): ~127-130 Hz (Quartet splitting in non-decoupled spectra)
      
    • 
       (if doubly labeled): ~52 Hz
      
Relaxation Kinetics & Hyperpolarization (DNP)

For Dynamic Nuclear Polarization (DNP) applications, the longitudinal relaxation time (


) is the limiting factor for signal lifetime.
  • Mechanism: The methyl carbon (

    
    ) is directly bonded to three protons (
    
    
    
    ). Consequently, its relaxation is dominated by dipolar coupling with these attached protons.
  • Comparison: The

    
     of [2-13C]acetate is significantly shorter than that of [1-13C]acetate (carboxyl), which has no attached protons.
    
    • [1-13C] Acetate

      
      : ~30–40 seconds (in vivo, field dependent).
      
    • [2-13C] Acetate

      
      : < 5 seconds (typically).
      
  • Optimization: To use [2-13C]acetate for hyperpolarization, the methyl protons are often replaced with deuterium (

    
    ). The 
    
    
    
    isotopomer extends the
    
    
    dramatically (up to 30-40s) by reducing the dipolar relaxation efficiency (since
    
    
    ) [2].

Metabolic Tracing & Biological Applications[8][9][10][11][12]

This compound is the "gold standard" tracer for probing glial metabolism in the brain. Unlike glucose, which is metabolized by both neurons and astrocytes, acetate is selectively transported into astrocytes via the Monocarboxylate Transporter 1 (MCT1).

The Metabolic Fate of the C2 Label

When [2-13C]acetate enters the TCA cycle, the carbon label follows a specific path distinct from [1-13C]acetate.

  • Entry: Converted to [2-13C]Acetyl-CoA by Acetyl-CoA Synthetase.

  • Condensation: [2-13C]Acetyl-CoA + Oxaloacetate

    
    [4-13C]Citrate .[2]
    
  • TCA Propagation:

    • 
       [4-13C]
      
      
      
      -Ketoglutarate.[3]
    • 
      [4-13C]Glutamate  (via transamination).
      
    • 
      [4-13C]Glutamine  (via Glutamine Synthetase in astrocytes).
      

Note: [1-13C]acetate would label the C5 position of Glutamate.[4] This positional difference allows researchers to distinguish between different acetyl-CoA pools or pyruvate recycling pathways [3].

Visualization of Carbon Fate

G cluster_0 Cytosol cluster_1 Mitochondria (TCA Cycle) Acetate This compound (Exogenous Input) AcetylCoA [2-13C] Acetyl-CoA Acetate->AcetylCoA Acetyl-CoA Synthetase (Astrocyte Specific) Citrate [4-13C] Citrate AcetylCoA->Citrate Citrate Synthase (+ Oxaloacetate) AlphaKG [4-13C] u03b1-Ketoglutarate Citrate->AlphaKG Aconitase / IDH Glutamate [4-13C] Glutamate AlphaKG->Glutamate Transamination Glutamine [4-13C] Glutamine Glutamate->Glutamine Glutamine Synthetase (Glial Cell Marker)

Figure 1: Metabolic fate of the C2 methyl label from Acetate into the Glutamate/Glutamine pool.[2][4][3] Note the specific labeling of the C4 position in downstream metabolites.

Experimental Protocols

Protocol A: Preparation for Dissolution DNP (Hyperpolarization)

Objective: To prepare a glassy sample suitable for cryogenic polarization at 1.4K.

  • Pre-calculation: Determine the required molarity. A typical concentration is 3M this compound.

  • Solvent Matrix: Prepare a mixture of glycerol and

    
     (1:1 v/v) or a specialized glassing agent like DMSO/water if solubility permits. The glassing agent prevents crystallization during freezing, which destroys polarization efficiency.
    
  • Radical Doping: Add a trityl radical (e.g., OX063) to a final concentration of 15 mM.[5]

    • Note: For [2-13C], using a nitroxide radical (e.g., TEMPO) may be more effective due to the broader EPR linewidth coupling with the methyl protons, though trityl is standard for carboxyl sites [2].

  • Dissolution: Sonicate the mixture gently until the acetate is fully dissolved. Do not heat above 40°C to avoid radical degradation.

  • Freezing: Aliquot 20-50

    
     into the DNP sample cup and flash freeze in liquid nitrogen.
    
Protocol B: In Vivo Infusion for MRS

Objective: To detect astrocyte metabolism in a rodent model.

  • Solution Prep: Dissolve this compound in sterile saline to a concentration of 1.0 M. Adjust pH to 7.4.

  • Anesthesia: Induce anesthesia (e.g., isoflurane) and cannulate the tail vein.

  • Infusion: Infuse the tracer over 60 minutes (exponential or constant infusion) to achieve a steady-state plasma concentration (~3-5 mM).

  • Acquisition: Perform localized

    
     MRS on the brain voxel.
    
  • Validation: Monitor the C4-Glutamine resonance at ~32 ppm. The ratio of C4-Gln to C4-Glu provides an index of the glutamine synthetase rate and glial flux [4].

References

  • Sigma-Aldrich. (n.d.).[6] Sodium acetate-2-13C Product Specification and Safety Data Sheet. Retrieved from

  • Lumina, L. et al. (2018). Dynamic nuclear polarization of carbonyl and methyl 13C spins of acetate using 4-oxo-TEMPO free radical. AIP Publishing.[5] Retrieved from

  • Deelchand, D. K. et al. (2009). In vivo 1H-[13C] NMR spectroscopy of the human brain during [2-13C] acetate infusion. Magnetic Resonance in Medicine. Retrieved from

  • Patel, A. B. et al. (2010). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR. Journal of Cerebral Blood Flow & Metabolism. Retrieved from

Sources

Technical Guide: Synthesis and Isotopic Purity of Sodium (2-13C) Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, purification, and validation of Sodium (2-13C) Acetate , a critical metabolic tracer used in hyperpolarized MRI and metabolic flux analysis.

Executive Summary

This compound (


CH

COONa) is a cornerstone tracer for investigating the tricarboxylic acid (TCA) cycle and fatty acid synthesis. Unlike carboxyl-labeled acetate (1-13C), the methyl-labeled isotopomer (2-13C) offers unique spectral advantages in Nuclear Magnetic Resonance (NMR) spectroscopy, specifically avoiding the rapid relaxation associated with carbonyl carbons in hyperpolarization studies.

This guide outlines a high-fidelity synthetic route utilizing Grignard carboxylation . This method is selected over cyanation pathways to eliminate nitrogenous impurities and ensure pharmaceutical-grade purity required for in vivo applications.

Synthetic Strategy & Mechanism

The synthesis targets the introduction of a Carbon-13 isotope at the methyl position (C2). To achieve this, we utilize Methyl-13C iodide as the source of the isotopic label, reacting it with unlabeled carbon dioxide.

Core Reaction Pathway
  • Grignard Formation: Methyl-13C iodide reacts with magnesium turnings to form Methyl-13C magnesium iodide.

  • Carboxylation: The Grignard reagent captures unlabeled CO

    
     to form the magnesium acetate salt.
    
  • Hydrolysis & Neutralization: Acid hydrolysis releases acetic acid-2-13C, which is subsequently neutralized with sodium hydroxide.

Reaction Scheme:






Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Grignard Formation cluster_1 Phase 2: Carboxylation cluster_2 Phase 3: Workup Start Methyl-13C Iodide (99 atom% 13C) Grignard Methyl-13C Magnesium Iodide (In Anhydrous Ether) Start->Grignard  Ether, Reflux   Mg Mg Turnings (Activated) Mg->Grignard Intermediate Magnesium Acetate-2-13C Iodide Grignard->Intermediate  Bubbling CO2   CO2 Dry CO2 Gas (Unlabeled) CO2->Intermediate AceticAcid Acetic Acid-2-13C Intermediate->AceticAcid  Hydrolysis   Acid Dilute H2SO4 Acid->AceticAcid FinalProduct This compound (Crystalline) AceticAcid->FinalProduct  Neutralization & Drying   NaOH NaOH (1M) NaOH->FinalProduct

Figure 1: Step-by-step synthetic workflow for this compound via Grignard carboxylation.

Detailed Experimental Protocol

Materials & Reagents
ReagentPurity/GradeRole
Methyl-13C Iodide >99 atom%

C
Isotope Source
Magnesium Turnings Grignard GradeReagent
Diethyl Ether Anhydrous (<50 ppm H

O)
Solvent
Carbon Dioxide 99.99% (Bone Dry)Carboxyl Source
Sodium Hydroxide Semiconductor GradeCation Source
Step 1: Activation and Grignard Formation

Expert Insight: Moisture is the enemy of yield in this step. All glassware must be flame-dried under argon flow.

  • Place 1.2 eq of Mg turnings into a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Activate Mg by adding a single crystal of iodine and heating gently until iodine vaporizes.

  • Add 10 mL anhydrous ether to cover the Mg.

  • Add 1.0 eq of Methyl-13C iodide in 20 mL ether dropwise.

  • Observation: The reaction initiates when the solution turns cloudy and begins to boil spontaneously. Maintain a gentle reflux for 1 hour.

Step 2: Carboxylation[1]
  • Cool the Grignard solution to 0°C using an ice bath.

  • Pass a stream of dry CO

    
     gas through a drying tube (CaCl
    
    
    
    ) and into the reaction mixture.
  • Critical Control: Adjust flow rate to prevent solvent evaporation. Continue until the exothermic reaction subsides (approx. 30-45 mins). The mixture will become a viscous slurry.

Step 3: Hydrolysis and Salt Formation
  • Quench the reaction by slowly adding 10% H

    
    SO
    
    
    
    at 0°C.
  • Extract the aqueous layer with ether (3 x 50 mL) to recover the Acetic Acid-2-13C.

  • Combine ether extracts and dry over MgSO

    
    .
    
  • Titration: Add 1M NaOH solution dropwise to the ether solution containing phenolphthalein until a faint pink color persists.

  • Evaporate the solvent under reduced pressure (Rotavap) to yield the crude salt.

Step 4: Purification (Recrystallization)
  • Dissolve the crude solid in a minimum amount of hot ethanol.

  • Filter while hot to remove any insoluble magnesium salts.

  • Allow to cool slowly to 4°C. Collect white crystals.

  • Dry in a vacuum oven at 80°C for 24 hours to obtain anhydrous this compound.

Quality Control & Isotopic Purity Analysis

Validating the isotopic enrichment is critical. We rely on Proton (


H) NMR  as the primary self-validating method due to the distinct heteronuclear coupling.
Analytical Parameters
  • Instrument: 400 MHz NMR or higher.

  • Solvent: D

    
    O.
    
  • Standard: TSP (Trimethylsilylpropanoic acid) for chemical shift reference.

1H NMR Interpretation

In unlabeled sodium acetate, the methyl group appears as a singlet at


 ppm. In This compound , the 

C nucleus (spin 1/2) couples with the attached protons.
  • Signal: The methyl signal splits into a large doublet .

  • Coupling Constant (

    
    ):  Approximately 127 Hz .
    
  • Purity Calculation: Any residual central singlet represents unlabeled

    
    C material.
    
    
    
    
13C NMR Interpretation[2][3][4][5]
  • Signal: Enhanced singlet at

    
     ppm (Methyl).
    
  • Absence: No splitting from C1 (since C1 is

    
    C).
    
QC Workflow Diagram

QC_Workflow cluster_NMR NMR Analysis (D2O) cluster_MS Mass Spectrometry Sample Purified Product H_NMR 1H NMR Spectrum Sample->H_NMR MS ESI-MS (- mode) Sample->MS Calc Calculate 13C % (Doublet vs Singlet) H_NMR->Calc  Measure Satellites   Release Release for Use Calc->Release  >99% Enrichment   MassCheck Check m/z 60 (Acetate-2-13C) MS->MassCheck MassCheck->Release  Confirm ID  

Figure 2: Quality control decision tree for validating isotopic purity.

Applications in Drug Development

  • Hyperpolarized 13C-MRI: this compound is used to probe real-time metabolism in tumors. The long

    
     relaxation time of the methyl carbon (relative to carbonyl) allows for extended imaging windows.
    
  • Metabolic Flux Analysis: In cell culture, 2-13C acetate enters the TCA cycle as Acetyl-CoA. The specific labeling pattern of downstream metabolites (e.g., Citrate, Glutamate) measured by NMR allows researchers to distinguish between oxidative and non-oxidative pathways.

References

  • National Institutes of Health (NIH). Uniform 13C Isotope Labeling of Proteins with Sodium Acetate for NMR Studies. [Link]

  • Organic Syntheses. Methyl Iodide Preparation (Historical Reference for Precursor Synthesis). [Link]

  • Chemistry LibreTexts. Carboxylation of Grignard Reagents. [Link]

Uptake and intracellular conversion of Sodium (2-13C) acetate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Uptake and Intracellular Conversion of Sodium (2-13C) Acetate

Executive Summary & Tracer Utility

This compound is a high-fidelity metabolic tracer used to deconvolute compartmentalized acetyl-CoA pools. Unlike glucose, which enters metabolism via glycolysis, acetate bypasses the glycolytic regulatory machinery, entering directly at the level of Acetyl-CoA. This makes it a superior probe for investigating:

  • Mitochondrial Oxidation: Assessing TCA cycle flux independent of glycolysis (e.g., in glioblastoma or astrocyte metabolism).

  • De Novo Lipogenesis (DNL): Tracking cytosolic acetyl-CoA incorporation into fatty acids.

  • Epigenetic Regulation: Quantifying the metabolic contribution to histone acetylation via the nuclear acetyl-CoA pool.

The specific labeling at the C2 position (methyl group) —as opposed to C1 (carboxyl)—is critical. The C1 carbon is rapidly lost as


 during the early turns of the TCA cycle, whereas the C2 methyl carbon is retained longer, allowing for the formation of complex isotopomers that reveal detailed flux topology.

Mechanism of Uptake

The cellular entry of acetate is not merely passive diffusion; it is a regulated process dependent on transporter expression and pH gradients.

Monocarboxylate Transporters (MCTs)

The primary uptake machinery involves the SLC16A family of proton-coupled monocarboxylate transporters.

  • MCT1 (SLC16A1): Ubiquitously expressed with high affinity (

    
    ) for acetate. It cotransports acetate with a proton (
    
    
    
    ), making uptake sensitive to the transmembrane pH gradient.
  • MCT2 (SLC16A7): High-affinity transporter (

    
    ), often upregulated in specific cancers and neurons, driving acetate uptake even at low physiological concentrations.
    
  • MCT4 (SLC16A3): Low affinity; primarily functions in efflux but can mediate uptake under high acetate loads.

Sodium-Coupled Transporters (SMCTs)

In specific tissues (kidney, colon, thyroid), uptake is mediated by SLC5A8 (SMCT1) and SLC5A12 (SMCT2) . These utilize the sodium gradient (


) rather than protons, driving active accumulation of acetate against its concentration gradient.

Intracellular Activation & Compartmentalization

Once cytosolic, free acetate is metabolically inert. It must be activated to Acetyl-CoA.[1] This step is the "point of divergence" that dictates the label's fate.

The ACSS Isoform Switch

The fate of (2-13C) acetate is determined by which Acetyl-CoA Synthetase (ACSS) isoform captures it:

  • ACSS2 (Cytosolic/Nuclear):

    • Reaction: Acetate + ATP + CoA

      
       Acetyl-CoA + AMP + PPi.
      
    • Fate: This pool primarily feeds Fatty Acid Synthase (FASN) for lipid production or enters the nucleus for Histone Acetyltransferase (HAT) activity.

    • Regulation: Activated by SIRT1-mediated deacetylation.[1][2]

  • ACSS1 (Mitochondrial):

    • Fate: Generates Acetyl-CoA directly within the mitochondrial matrix.

    • Outcome: Immediate entry into the TCA cycle for oxidation and energy production.

    • Regulation: Activated by SIRT3.[1][3]

Visualization: Transport & Activation Pathways

AcetatePathways cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytosol cluster_mito Mitochondria Acetate_Ext Na+ (2-13C) Acetate MCT MCT1 / MCT2 (H+ Symport) Acetate_Ext->MCT Influx Acetate_Cyto Acetate (Intracellular) MCT->Acetate_Cyto ACSS2 ACSS2 Acetate_Cyto->ACSS2 ACSS1 ACSS1 Acetate_Cyto->ACSS1 Translocation AcCoA_Cyto Acetyl-CoA (Cytosolic) ACSS2->AcCoA_Cyto ATP -> AMP Lipids Fatty Acids (Lipogenesis) AcCoA_Cyto->Lipids FASN Histones Histone Acetylation AcCoA_Cyto->Histones HATs AcCoA_Mito Acetyl-CoA (Mitochondrial) ACSS1->AcCoA_Mito ATP -> AMP TCA TCA Cycle (Oxidation) AcCoA_Mito->TCA Citrate Synthase

Figure 1: Compartmentalized fate of (2-13C) acetate. Uptake via MCTs leads to divergent metabolic outcomes based on ACSS isoform activity.

Metabolic Fate Tracking: The TCA Cycle

When (2-13C) acetate is oxidized via ACSS1, the labeling pattern in TCA intermediates is distinct and predictable. This is the "fingerprint" used in NMR/MS analysis.

First Turn of the Cycle
  • Entry: (2-13C) Acetyl-CoA condenses with unlabeled Oxaloacetate (OAA).

  • Citrate: The label is at the C2 position (pro-S arm).

  • 
    -Ketoglutarate (
    
    
    
    -KG) / Glutamate:
    • The label moves to the C4 position .

    • Detection: In

      
       NMR, a strong singlet at ~34.2 ppm (C4-Glutamate) indicates first-pass oxidation.
      
Second Turn (Scrambling)
  • Succinate Symmetry: Because succinate is a symmetric molecule, the label at C4 is randomized to both C2 and C3 of OAA.

  • Re-entry: When this labeled OAA condenses with a new labeled Acetyl-CoA, complex isotopomers form.

  • Glutamate Multiplets: You will begin to see C2 and C3 labeling in glutamate.

    • NMR Signature: Appearance of C4-C3 couplings (doublets) indicates multiple turns of the cycle.

Table 1: 13C Label Distribution in Glutamate from (2-13C) Acetate

Cycle TurnPrecursor (Acetyl-CoA)Glutamate Label PositionNMR Signal TypeInterpretation
Turn 1 [2-13C]C4 SingletDirect oxidation flux
Turn 2 [2-13C]C2, C3 Doublets (C4-C3)Anaplerosis / Flux rate
Turn 3+ [2-13C]C1, C2, C3, C4 Complex MultipletsSteady-state equilibrium

Experimental Protocol: 13C-Acetate Tracing

Objective: Quantify oxidative vs. lipogenic flux in adherent cancer cells.

Phase 1: Preparation & Labeling
  • Media Formulation: Prepare DMEM lacking glucose, glutamine, and pyruvate. Reconstitute with unlabeled glucose (5 mM) and glutamine (2 mM) to physiological levels.

  • Tracer Addition: Add This compound to a final concentration of 100

    
    M - 500 
    
    
    
    M
    .
    • Note: Avoid millimolar concentrations (>5 mM) as this can artificially drive ACSS activity and alter intracellular pH.

  • Equilibration: Incubate cells for 4 to 24 hours depending on metabolic rate.

    • 4 hours: Sufficient for TCA cycle equilibration.

    • 24 hours: Required for significant incorporation into lipids (palmitate).

Phase 2: Metabolite Extraction
  • Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl).

  • Extraction: Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

  • Lysis: Scrape cells and transfer to a tube. Vortex vigorously.

  • Phase Separation (Optional for Lipids):

    • Add Chloroform/Water to achieve a Folch method ratio.

    • Aqueous Phase: Contains TCA intermediates (analyze via LC-MS or NMR).

    • Organic Phase: Contains fatty acids (analyze via GC-MS).

Phase 3: Detection & Analysis
  • For TCA Cycle (NMR): Resuspend dried aqueous extract in

    
    . Acquire 1D proton-decoupled 
    
    
    
    spectra. Look for the C4-Glutamate singlet vs. C3-Glutamate doublets.
  • For Lipids (GC-MS): Derivatize fatty acids to FAMEs (Fatty Acid Methyl Esters). Measure the Mass Isotopomer Distribution (MID).[4]

    • Calculation: Use the enrichment of Acetyl-CoA (calculated from Glutamate M4/M0 ratio) to determine the fractional contribution of acetate to the lipogenic pool.

References

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors.[5][6] Cell.[1][3][6][7][8][9][10][11]

  • Mashimo, T., et al. (2014). Acetate is a bioenergetic substrate for human glioblastoma and brain metastases. Cell.[1][3][6][7][8][9][10][11]

  • Schug, Z. T., et al. (2015). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress.[2][3][5][12] Cancer Cell.

  • Son, S. M., et al. (2019). 13C-NMR metabolic flux analysis of neuronal-glial interactions. Journal of Neurochemistry.

  • Lyssiotis, C. A., & Cantley, L. C. (2014). Acetate fuels the cancer engine. Cell.[1][3][6][7][8][9][10][11]

Sources

An In-depth Technical Guide to the Safe Handling of Sodium (2-13C) Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Responsibility of Using Stable Isotopes

Sodium (2-13C) acetate is a non-radioactive, stable isotope-labeled compound pivotal for tracing metabolic pathways in biological research.[1] Its applications are vast, ranging from elucidating microbial biosynthesis and novel polyketides using 13C-NMR spectroscopy to metabolic flux analysis in cell culture and preclinical imaging studies with hyperpolarized 13C-acetate MRI. The incorporation of the heavy carbon isotope (¹³C) at a specific position allows researchers to track the fate of the acetate molecule through complex biochemical networks without the complications of radioactivity.[1]

However, the integrity of such sensitive experiments hinges on the chemical and isotopic purity of the tracer. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the essential safety and handling protocols for this compound. Adherence to these guidelines is not merely a matter of laboratory safety but is fundamental to ensuring the reproducibility and validity of experimental outcomes. We will delve into the causality behind each procedural recommendation, grounding our protocols in established principles of chemical safety and analytical chemistry.

Section 1: Compound Profile and Hazard Identification

Chemical and Physical Properties

A thorough understanding of the compound's properties is the foundation of safe handling. While chemically identical to its unlabeled counterpart for handling purposes, its isotopic enrichment is a critical parameter for experimental design.

PropertyValueSource
Chemical Name Sodium (2-¹³C) acetate
Molecular Formula ¹³CH₃CO₂Na
Molecular Weight 83.03 g/mol
CAS Number 13291-89-9
Appearance White to off-white solid/powder[2]
Melting Point >300 °C (decomposes)
Isotopic Purity Typically ≥99 atom % ¹³C
Solubility Highly soluble in water[3]
Stability Hygroscopic (absorbs moisture from the air)[3][4]
Hazard Assessment: A Benign Profile Demanding Good Practice

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] However, like its unlabeled analogue, it can cause mild irritation upon contact with the skin, eyes, or respiratory tract.[6][7]

  • Eye Contact: May cause irritation, redness, and pain.[7]

  • Skin Contact: Can cause mild skin irritation.[7]

  • Inhalation: Inhalation of dust may irritate the respiratory tract, leading to coughing or a sore throat.[7]

  • Ingestion: While harmful only in large doses, ingestion can lead to abdominal pain, nausea, and vomiting.[6][7]

The primary risk in a research context is not acute toxicity, but rather the potential for contamination of the isotopically labeled material, which could compromise experimental results. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This can dilute the precise concentration of the prepared stock solution and, more critically, introduce contaminants. Therefore, all handling procedures should be designed to mitigate these risks.

Section 2: Core Handling and Experimental Protocols

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against both chemical exposure and sample contamination.

  • Lab Coat: Standard practice to protect from spills.

  • Safety Glasses or Goggles: Essential to prevent eye contact with dust or splashes.[5]

  • Gloves: Nitrile gloves should be worn to prevent skin contact and to avoid contaminating the compound with oils, particulates, or biological material from hands.

Workflow for Preparation of a Sterile Stock Solution

This protocol outlines the steps for preparing a sterile, high-purity stock solution suitable for cell culture or other sensitive biological assays. The causality for each step is explained to reinforce the scientific rationale.

G cluster_prep Preparation Phase cluster_sterile Sterilization & Storage A Equilibrate Reagent Allow vial to reach room temperature in a desiccator. B Weigh Compound Use an analytical balance in a draft-free environment. A->B Prevents condensation C Dissolve in Solvent Add appropriate volume of high-purity water (e.g., WFI, Milli-Q). B->C Ensure accuracy D Adjust pH (If necessary) Use sterile 1N HCl or 1N NaOH. C->D For biological compatibility E Filter Sterilize Pass solution through a 0.22 µm sterile filter. D->E Removes microbial contaminants F Aliquot & Store Dispense into sterile, cryo-compatible tubes. E->F Prevents cross-contamination G Final Storage Store at -20°C or -80°C for long-term stability. F->G Minimize freeze-thaw cycles

Diagram 1: Workflow for Preparing a Sterile Stock Solution

Methodology:

  • Reagent Equilibration:

    • Action: Before opening, allow the vial of this compound to warm to room temperature inside a desiccator.

    • Causality: As a hygroscopic solid, cold vials will cause atmospheric moisture to condense on the powder upon opening, compromising its purity and isotopic enrichment. The desiccator provides a dry environment during this process.

  • Weighing:

    • Action: Weigh the required amount of powder using an analytical balance. Perform this in a clean, draft-free area or a chemical fume hood to prevent dust inhalation and dispersal.[4]

    • Causality: Accurate weighing is critical for preparing a stock solution of known concentration, which is fundamental for quantitative metabolic studies.

  • Dissolution:

    • Action: Dissolve the powder in a suitable volume of high-purity, sterile solvent (e.g., cell culture-grade water, PBS).

    • Causality: Using a high-purity solvent prevents the introduction of chemical or biological contaminants that could interfere with the experiment.

  • pH Adjustment (if required):

    • Action: For cell culture applications, verify the pH of the final solution and adjust it to match the culture medium (typically pH 7.2-7.4) using sterile 1N HCl or 1N NaOH.[8]

    • Causality: Significant shifts in media pH can induce cellular stress and alter metabolism, confounding the experimental results.

  • Sterilization:

    • Action: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[2][8]

    • Causality: This step removes any potential bacterial or fungal contaminants, which is mandatory for any application involving cell culture or in vivo administration.[8]

  • Aliquoting and Storage:

    • Action: Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials.

    • Causality: Aliquoting prevents contamination of the entire stock solution through repeated use and minimizes degradation caused by multiple freeze-thaw cycles.

Section 3: Storage, Stability, and Spill Management

Long-Term Storage and Stability

Proper storage is crucial to maintain the integrity of this expensive and sensitive reagent.

  • Solid Form: Store the original vial tightly sealed in a cool, dry, and dark place.[4] A desiccator is highly recommended to protect against moisture.[4]

  • Solution Form: Aqueous stock solutions should be stored frozen. For long-term stability (months), -80°C is recommended; for shorter periods (weeks), -20°C is adequate.[2]

  • Causality: Low temperatures slow down potential degradation processes, while protection from moisture prevents hygroscopic effects. Storing in the dark prevents any potential light-induced degradation.

Spill Management

Accidents can happen, and a clear, logical response is necessary. Since this compound is a non-hazardous powder, the primary goal is containment and preventing dispersal.

G A Spill Occurs B Is the spill large or airborne? A->B C Evacuate Area & Alert Supervisor B->C Yes D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->D No C->D After assessment E Cover with Damp Paper Towels D->E F Gently Sweep Up Material E->F Prevents dust generation G Place in Labeled Waste Bag F->G H Clean Area with Soap & Water G->H I Dispose of Waste via EH&S Guidelines H->I

Diagram 2: Spill Response Flowchart

Procedure:

  • Ensure Safety: Ensure proper PPE is worn before cleanup.

  • Prevent Dusting: Do not sweep the dry powder. Gently cover the spill with damp paper towels to prevent the powder from becoming airborne.[4]

  • Containment: Carefully scoop the dampened material into a sealable plastic bag or container.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the container as "this compound waste" and dispose of it according to your institution's chemical waste guidelines.

Section 4: Disposal Considerations

A key advantage of using stable isotopes like ¹³C is the simplified disposal process compared to radioactive isotopes.[1]

  • Non-Radioactive Waste: this compound is not radioactive and does not require special handling for radiation hazards.[1][]

  • Chemical Waste Stream: Unused material, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials should be disposed of as standard chemical waste.[]

  • Institutional Guidelines: Always follow the specific chemical waste disposal procedures established by your institution's Environmental Health & Safety (EH&S) department. Do not mix with general laboratory waste.[10]

Causality: Although not radioactive, isotopically labeled compounds are still chemicals. Proper disposal through the chemical waste stream prevents the release of research chemicals into the environment and ensures compliance with local and national regulations.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium acetate. Retrieved from [Link]

  • Redox. (2022, March 22). Safety Data Sheet Sodium acetate. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (n.d.). Sodium acetate increases the productivity of HEK293 cells expressing the ECD-Her1 protein in batch cultures: experimental results and metabolic flux analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isotope-labeled immunoassays without radiation waste. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium acetate (1,2-13C2). PubChem. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Disposal Options for Disused Radioactive Sources. Retrieved from [Link]

  • National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Specific Instruction for Isotope Research Waste. Radiation Safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of uniformly labelled 13C- and 15N-plants using customised growth chambers. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium Acetate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000, March 14). Isotope-labeled immunoassays without radiation waste. PubMed. Retrieved from [Link]

  • ResearchGate. (2016, December 11). How do you add acetate during cancer cell culture? Retrieved from [Link]

Sources

Sourcing and Validating High-Purity Sodium (2-13C) Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Validation of High-Purity Sodium (2-13C) Acetate. Content Type: In-Depth Technical Guide. Audience: Researchers, Metabolic Engineers, and Drug Development Scientists.

Executive Summary: The Methyl-Labeled Advantage

This compound (CAS: 13291-89-9) is a critical metabolic tracer distinguished by the labeling of the methyl carbon (


), rather than the carboxyl carbon. This structural distinction dictates its utility: unlike [1-13C]acetate, which readily releases its label as 

via decarboxylation, the [2-13C] isotopomer retains its label through the initial turns of the Tricarboxylic Acid (TCA) cycle. This retention allows for the precise tracking of acetyl-CoA incorporation into citrate, glutamate, and lipids, making it the gold standard for Metabolic Flux Analysis (MFA) and isotopomer spectral analysis in NMR.

This guide analyzes the commercial landscape for high-purity this compound, establishes quality criteria for purchasing, and provides validated protocols for its application in metabolic research.

Technical Specifications & Quality Attributes

When sourcing this compound, "purity" is a dual metric comprising Isotopic Enrichment and Chemical Purity . For advanced applications like Hyperpolarized MRI or quantitative NMR, standard reagent-grade specifications are insufficient.

Critical Quality Attributes (CQA)
AttributeSpecification TargetScientific Rationale
Isotopic Enrichment

Lower enrichment (<98%) dilutes signal-to-noise ratio (SNR) in NMR and reduces polarization levels in DNP-MRI due to

dilution.
Chemical Purity

Impurities (e.g., formate, unreacted salts) can alter cell metabolism or cause toxicity in perfusion models.
Form Anhydrous PowderHydrated forms introduce weighing errors during precise molarity preparation (e.g., 10 mM tracer media).
Pyrogen/Endotoxin

Mandatory for in vivo preclinical perfusion or injection. High endotoxin levels trigger immune responses that skew metabolic data.
Mass Shift M+1 (Methyl)Confirms label position. M+2 indicates double labeling (

), which alters multiplet analysis in NMR.

Commercial Supplier Landscape

The market is dominated by specialized stable isotope manufacturers. While general chemical distributors (e.g., Fisher, VWR) list these products, they are typically re-sellers for the primary manufacturers listed below.

Primary Manufacturers & Product Comparison
SupplierProduct CodeEnrichmentGrade / CertificationBest Use Case
Cambridge Isotope Labs (CIL) CLM-381-PK99%Research GradeRoutine MFA, Cell Culture
Cambridge Isotope Labs (CIL) CLM-381-MPT99%Microbiological/Pyrogen Tested In vivo animal studies, Perfusion
Sigma-Aldrich (Isotec) 27931599%Research GradeChemical Synthesis, NMR Standards
Sigma-Aldrich (Isotec) CustomCustomGMP (API Grade) Clinical Trials (Requires custom quote)
CortecNet SB-13C-299%Research GradeEuropean distribution hub for CIL/Isotec

Analyst Note: Most clinical GMP production of


 acetate focuses on the [1-13C]  isotopomer for cardiac MRI. If your study requires GMP-grade [2-13C]  acetate for human use, you must likely contract a custom synthesis run from Isotec or CIL, as it is rarely a stock item.
Supplier Selection Logic

The following decision matrix illustrates how to select the correct grade based on your experimental endpoint.

SupplierSelection Start Select Application InVitro In Vitro / Cell Culture Start->InVitro InVivo Preclinical In Vivo Start->InVivo Clinical Human Clinical Trial Start->Clinical ResGrade Research Grade (99%) InVitro->ResGrade Standard MPTGrade Pyrogen-Tested (MPT) InVivo->MPTGrade Sterility Critical GMPGrade cGMP / API Grade Clinical->GMPGrade Regulatory Req Supplier1 CIL (CLM-381) Sigma (279315) ResGrade->Supplier1 Supplier2 CIL (CLM-381-MPT) MPTGrade->Supplier2 Supplier3 Custom Synthesis (Isotec/CIL) GMPGrade->Supplier3

Figure 1: Decision matrix for sourcing this compound based on regulatory and experimental requirements.

Validated Experimental Protocols

Protocol: Preparation of [2-13C]Acetate Media for Metabolic Flux Analysis (MFA)

Objective: To trace acetyl-CoA flux into the TCA cycle in mammalian cells (e.g., HEK293, CHO).

Reagents:

  • Sodium Acetate (2-13C), 99% (CIL CLM-381).[1][2][3][4]

  • Base medium (e.g., DMEM) lacking glucose/glutamine (custom formulation) or standard medium for spiking.

  • 0.22 µm PES syringe filter.

Step-by-Step Workflow:

  • Stock Solution (1 M):

    • Weigh 83.03 mg of Sodium Acetate (2-13C) into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of sterile, molecular-grade water. Vortex until fully dissolved.

    • Validation Point: Measure pH. It should be approx 8.5-9.0. Do not adjust pH of the stock; the buffering capacity of the culture medium will handle this upon dilution.

  • Filtration:

    • Pass the stock solution through a 0.22 µm PES filter into a sterile cryovial.

  • Media Supplementation:

    • Add stock to culture medium to achieve a final concentration of 5 mM to 10 mM .

    • Note: Concentrations >10 mM may induce histone acetylation changes, confounding metabolic data.

  • Incubation:

    • Culture cells for 24 hours (steady state) or 0-6 hours (dynamic flux).

  • Quenching:

    • Rapidly wash cells with ice-cold saline and extract metabolites using cold methanol/chloroform.

Application Logic: Why [2-13C] vs [1-13C]?

In NMR spectroscopy, the choice of isotopomer determines which multiplets are visible.

  • [1-13C]Acetate: The label enters the TCA cycle as the C5 of citrate. In the first turn, it is susceptible to loss if there is high exchange.

  • [2-13C]Acetate: The label enters as the C4 of citrate. It is retained in the carbon skeleton of Glutamate (C4 position) during the first turn. This allows for the calculation of the cycling ratio (flux through TCA vs. anaplerosis).

MetabolicFate cluster_legend Detection Strategy Acetate [2-13C]Acetate (Methyl Label) AcetylCoA [2-13C]Acetyl-CoA Acetate->AcetylCoA ACSS2 Citrate Citrate (Label at C4) AcetylCoA->Citrate Citrate Synthase AlphaKG alpha-Ketoglutarate (Label at C4) Citrate->AlphaKG IDH Glutamate Glutamate (Label at C4) AlphaKG->Glutamate Transamination (NMR Detection Target) Succinate Succinate AlphaKG->Succinate TCA Cycle Desc The C4-Glutamate doublet in 13C-NMR confirms TCA cycle entry without immediate decarboxylation loss.

Figure 2: The metabolic fate of the methyl carbon from this compound, highlighting its incorporation into Glutamate for NMR detection.

Handling and Stability

  • Hygroscopicity: Sodium acetate is hygroscopic. Store the anhydrous powder in a desiccator at Room Temperature (RT).

  • Solution Stability: Sterile filtered solutions (1 M) are stable at -20°C for 6 months. Avoid repeated freeze-thaw cycles, which can precipitate the salt or degrade sterility.

  • Safety: While non-toxic, 13C-labeled compounds should be handled with gloves to prevent contamination of the sample with natural abundance carbon from skin oils (lipids).

References

  • Cambridge Isotope Laboratories. (n.d.).[5] Sodium acetate (2-13C, 99%) Product Specification (CLM-381). Retrieved from

  • Sigma-Aldrich (Merck). (n.d.). Sodium acetate-2-13C Product Specification (279315).[6][7] Retrieved from

  • Liu, N., et al. (2016). 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. Metabolic Engineering. Retrieved from

  • Niedbalski, P., et al. (2017). Influence of 13C Isotopic Labeling Location on Dynamic Nuclear Polarization of Acetate. Journal of Physical Chemistry A. Retrieved from

  • Quek, L.E., et al. (2020).[8][9] Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism. iScience.[8] Retrieved from

Sources

Technical Whitepaper: Sodium (2-13C) Acetate in Metabolic Tracing and Hyperpolarized MRI

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, metabolic utility, and experimental application of Sodium (2-13C) Acetate.

Executive Summary

This compound is a stable isotopologue of sodium acetate where the methyl carbon (C2) is replaced by the Carbon-13 isotope. Unlike its C1-labeled counterpart, which often rapidly releases its label as


 during the early stages of the tricarboxylic acid (TCA) cycle, the C2-methyl label is retained longer within the carbon skeletons of metabolic intermediates. This unique retention profile makes it the gold standard for probing neuroglial metabolism , fatty acid synthesis (lipogenesis) , and renal metabolic clearance  via Hyperpolarized (HP) MRI and high-resolution NMR spectroscopy.

Chemical Identity & Properties

Precise identification is critical for regulatory compliance and experimental reproducibility. Researchers must distinguish between the 1-13C, 2-13C, and uniform 13C2 isotopologues.

ParameterData
Chemical Name Sodium Acetate-2-

C
Common Synonyms Acetic acid-2-

C sodium salt; Sodium [2-

C]acetate
CAS Number 13291-89-9 (Specific to 2-

C)
Unlabeled CAS 127-09-3
Linear Formula

Molecular Weight 83.03 g/mol (vs. 82.03 g/mol for unlabeled)
Appearance White hygroscopic powder or crystalline solid
Solubility Highly soluble in water (>100 mg/mL); soluble in methanol
Isotopic Purity Typically ≥ 99 atom %

C

Note on CAS Specificity:

  • 13291-89-9: Sodium Acetate-2-

    
    C (Methyl label)
    
  • 23424-28-4: Sodium Acetate-1-

    
    C (Carboxyl label)
    
  • 56374-56-2: Sodium Acetate-1,2-

    
    C
    
    
    
    (Doubly labeled)[1]

Mechanism of Action: The "Methyl Fate"

The utility of this compound stems from the specific metabolic fate of the methyl carbon compared to the carboxyl carbon.

Differential Metabolic Tracking

Upon cellular entry, acetate is converted to Acetyl-CoA by Acetyl-CoA Synthetase (ACSS1/2). The fate of the


C label diverges based on position:
  • TCA Cycle Retention:

    • The C1 (Carboxyl) label is susceptible to rapid decarboxylation (loss as

      
      ) at the isocitrate dehydrogenase and 
      
      
      
      -ketoglutarate dehydrogenase steps.
    • The C2 (Methyl) label is incorporated into the backbone of Citrate and subsequently

      
      -Ketoglutarate. It is retained  in the carbon skeleton of Glutamate (labeling C4) and Glutamine, allowing for robust NMR detection of neurotransmitter cycling (Glutamate-Glutamine cycle).
      
  • Lipogenesis (Fatty Acid Synthesis):

    • Acetyl-CoA is carboxylated to Malonyl-CoA.

    • The methyl carbon (C2) becomes the saturated backbone of the growing fatty acid chain.

    • Using (2-13C) acetate allows researchers to quantify de novo lipogenesis rates by measuring the isotopic enrichment of the fatty acid pool.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent fates of the acetate tracer, highlighting the retention of the C2 label in neurochemical and lipogenic pathways.

MetabolicFate Acetate This compound AcetylCoA [2-13C] Acetyl-CoA Acetate->AcetylCoA ACSS1/2 Citrate [2-13C] Citrate AcetylCoA->Citrate Citrate Synthase (TCA Entry) FattyAcids 13C-Labeled Fatty Acids AcetylCoA->FattyAcids FAS Pathway (Lipogenesis) AlphaKG [4-13C] Alpha-KG Citrate->AlphaKG IDH CO2 CO2 (Unlabeled) Citrate->CO2 C1/C6 lost (C2 Retained) Glutamate [4-13C] Glutamate AlphaKG->Glutamate GDH / Transaminase Glutamine [4-13C] Glutamine Glutamate->Glutamine Glutamine Synthetase (Astrocyte)

Figure 1: Metabolic fate of the 2-13C methyl label. Note the retention of the label into Glutamate/Glutamine and Fatty Acids, unlike the C1 label which is prone to early decarboxylation.

Application: Hyperpolarized C MRI

Hyperpolarized (HP) MRI enhances the


C signal by >10,000-fold, enabling real-time imaging of metabolic flux in vivo.[2] While [1-13C]Pyruvate is the most common agent, [1-13C]Acetate  and [2-13C]Acetate  have distinct niches.
  • Target Organs: Kidney (Renal metabolic rate), Brain (Astrocytic metabolism), Heart (Short-chain fatty acid oxidation).

  • Advantage: Acetate has a longer

    
     relaxation time in some environments and rapidly crosses the blood-brain barrier via monocarboxylate transporters (MCTs).
    
Protocol: Preparation of Hyperpolarized Acetate

This protocol utilizes Dynamic Nuclear Polarization (DNP).

Reagents:

  • This compound (CAS 13291-89-9)[3]

  • Trityl Radical (e.g., OX063 or AH111501)

  • Glassing Agent (Glycerol or DMSO)

  • Dissolution Media (TRIS/NaOH buffer + EDTA)

Workflow:

  • Sample Formulation:

    • Dissolve this compound in a mixture of glycerol:water (approx 1:1 w/w) to prevent crystallization during freezing.

    • Add Trityl Radical to a final concentration of ~15-20 mM.

    • Critical Step: Ensure the sample is a clear glass upon freezing; crystallization destroys the polarization efficiency.

  • Polarization:

    • Load sample into DNP Polarizer (e.g., SPINlab or HyperSense).

    • Irradiate with microwaves (approx 94 GHz at 3.35 T) at <1.4 K for 45–90 minutes.

    • Monitor solid-state buildup until saturation.

  • Dissolution & Neutralization:

    • Rapidly dissolve the frozen sample with superheated D

      
      O or H
      
      
      
      O buffer containing a neutralizing agent (if using acetic acid) or stabilization buffer (if using sodium salt).
    • Final pH should be physiological (7.4 ± 0.2).

  • Injection:

    • Inject intravenously into the subject immediately (

      
       decay starts instantly).
      
    • Typical

      
       for acetate C1 is ~40s; C2 is shorter (~10-20s) due to proton coupling, making deuteration  (using Sodium Acetate-2-13C, d3) common to extend 
      
      
      
      for C2 imaging.

DNP_Workflow Prep Sample Formulation (Acetate + Radical + Glassing Agent) Freeze Flash Freeze (Formation of Amorphous Glass) Prep->Freeze DNP DNP Polarization (<1.4K, Microwave Irradiation) Freeze->DNP Dissolve Rapid Dissolution (Superheated Buffer) DNP->Dissolve QC Quality Control (Temp, pH, Polarization %) Dissolve->QC Inject IV Injection QC->Inject Acquire MRI Acquisition (CSI / EPSI Sequences) Inject->Acquire

Figure 2: Workflow for Hyperpolarized 13C MRI experiments. Time is critical between Dissolution and Acquisition due to signal decay.

Quality Control & Handling

To ensure scientific integrity, the following QC parameters must be validated for every batch of this compound used in clinical or preclinical studies.

TestSpecificationMethod
Identity Conforms to structure

H and

C NMR
Isotopic Enrichment ≥ 99 atom %

C
Mass Spectrometry (MS)
Chemical Purity ≥ 98%HPLC or qNMR
Water Content < 1.0% (if anhydrous)Karl Fischer Titration
Endotoxin (In vivo) < 0.25 EU/mLLAL Assay

Storage: Store at room temperature (20-25°C) in a desiccator. The substance is hygroscopic; exposure to moisture will alter the weight-to-molar calculations, leading to erroneous concentration data in flux models.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23681132: Sodium acetate (1,2-13C2).[4] (Note: Reference for chemical structure validation). [Link][4]

  • Cerdán, S., et al. (1990). Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR.[5] Journal of Biological Chemistry. [Link]

  • Bastiani, M., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies.[6] (Reference for general DNP workflow applicable to acetate). [Link]

Sources

Methodological & Application

Application Note: 13C Metabolic Flux Analysis (MFA) using Sodium (2-13C) Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Metabolic Flux Analysis (MFA) using Sodium (2-13C) Acetate is a specialized technique designed to interrogate mitochondrial function independent of glycolytic input. While Glucose (U-13C) is the standard for global flux, it complicates the resolution of mitochondrial fluxes due to the branching pathways of glycolysis and the Pentose Phosphate Pathway (PPP).

Why this compound? Acetate is converted directly into Acetyl-CoA by Acetyl-CoA Synthetase (ACSS1/2), bypassing glycolysis completely. This allows for:

  • Direct Mitochondrial Interrogation: It provides a "clean" entry into the TCA cycle.

  • Lipogenic Flux Analysis: Cytosolic Acetyl-CoA derived from acetate is a primary precursor for fatty acid synthesis (FAS).

  • Label Retention: Unlike [1-13C] acetate (carboxyl-labeled), which loses its label as CO

    
     relatively early in the TCA cycle (at the isocitrate dehydrogenase or 
    
    
    
    -ketoglutarate dehydrogenase steps depending on the turn), the [2-13C] (methyl) label is retained in the carbon skeleton of TCA intermediates for longer durations, providing richer isotopomer data for modeling.

Experimental Workflow Visualization

The following diagram outlines the critical path for a successful MFA experiment. Note the emphasis on "Quenching," which is the most common point of failure.

MFA_Workflow Start Experimental Design (Steady State vs. Dynamic) Culture Cell Culture (Adaptation Phase) Start->Culture Define Conditions Labeling Tracer Introduction This compound Culture->Labeling Switch Media Quench Metabolic Quenching (-80°C MeOH) Labeling->Quench Critical Timing Extract Extraction & Derivatization Quench->Extract Lyse Cells Acquisition GC-MS / LC-MS Data Acquisition Extract->Acquisition Inject Sample Analysis Isotopomer Analysis & Flux Modeling Acquisition->Analysis Raw Data

Figure 1: End-to-end workflow for 13C-MFA. The transition from Labeling to Quenching must be immediate to preserve the metabolic snapshot.

Detailed Protocol: Adherent Mammalian Cells

Phase A: Reagent Preparation
  • Tracer Media: Prepare DMEM (or relevant base media) lacking glucose/glutamine if necessary, or simply supplement standard media with this compound.

    • Standard Concentration: 100 µM to 5 mM (Cell-type dependent; 1 mM is a common starting point for cancer lines).

    • Purity: Use tracers with >99% isotopic enrichment (e.g., Cambridge Isotope Laboratories).

  • Quenching Solution: 80% Methanol / 20% Water, pre-chilled to -80°C on dry ice. Do not use liquid nitrogen directly on plastic plates.

Phase B: Labeling (Isotopic Steady State)

To measure absolute fluxes, the system must reach Isotopic Steady State (ISS).

  • Seed Cells: Plate cells in 6-well plates (approx.

    
     cells/well). Allow 24h for attachment.
    
  • Wash: Aspirate growth media and wash 1x with warm PBS (37°C) to remove residual unlabeled metabolites.

  • Tracer Addition: Add the pre-warmed medium containing this compound.

  • Incubation: Incubate for 12–24 hours.

    • Note: For dynamic flux analysis (non-steady state), time points are usually 15 min, 30 min, 1h, 2h, 4h. For standard MFA, 24h ensures equilibration of TCA intermediates.

Phase C: Quenching & Extraction (The "Cold" Step)

CRITICAL: Metabolism turns over in seconds. Speed and temperature control are paramount.

  • Rapid Wash: Place the plate on a bed of ice. Aspirate media immediately. Wash 1x with ice-cold saline (0.9% NaCl).

    • Why Saline? PBS can precipitate phosphates during MS analysis; saline is safer for MS.

  • Quench: Immediately add 1 mL of -80°C 80% Methanol to the well.

  • Lysis: Incubate at -80°C for 15 minutes (or scrape immediately on dry ice).

  • Harvest: Scrape cells into the methanol solution and transfer to a cold microcentrifuge tube.

  • Centrifugation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris.

  • Supernatant: Transfer supernatant (containing metabolites) to a fresh glass vial.

  • Dry: Evaporate to dryness using a SpeedVac (no heat) or Nitrogen stream.

Phase D: Derivatization (GC-MS Specific)

For TCA intermediates, MOX-TBDMS derivatization is preferred over MSTFA as it forms stable derivatives for keto-acids.

  • Methoximation: Add 30 µL Methoxyamine hydrochloride (2% in pyridine). Incubate 90 min at 37°C.

    • Function: Protects keto groups (prevents decarboxylation and ring formation).

  • Silylation: Add 70 µL MTBSTFA + 1% TBDMCS. Incubate 60 min at 60°C.

    • Function: Replaces active hydrogens with TBDMS groups, making molecules volatile.

  • Centrifuge: Spin down any precipitate; transfer to GC vial with insert.

Pathway Logic & Data Interpretation

Understanding where the 13C label lands is required to interpret the Mass Isotopomer Distribution (MID).

The Logic of [2-13C] Acetate:

  • Entry: Acetate -> Acetyl-CoA. The label is at the Methyl (CH3) group.

  • Condensation: Acetyl-CoA (labeled methyl) + Oxaloacetate (OAA) -> Citrate.

  • TCA Propagation:

    • Citrate: Labeled at C2 (or C4 depending on numbering convention, but distinct from carboxyls).

    • 
      -Ketoglutarate (
      
      
      
      -KG):
      The label is retained.
    • Glutamate: Since Glutamate is in equilibrium with

      
      -KG, it will show specific mass shifts (M+1, M+2) reflecting the turnover of the cycle.
      
Pathway Visualization

TCA_Labeling Acetate This compound (Input) AcCoA Acetyl-CoA (Methyl-Labeled) Acetate->AcCoA ACSS2 Citrate Citrate (M+1) AcCoA->Citrate CS (Condensation) Lipids Fatty Acids (Lipogenesis) AcCoA->Lipids FASN (Cytosolic) AKG a-Ketoglutarate (M+1) Citrate->AKG IDH Glutamate Glutamate (Readout) AKG->Glutamate GDH/Transaminases Succinate Succinate AKG->Succinate KGDH OAA Oxaloacetate Succinate->OAA SDH/MDH OAA->Citrate Cycle Repeats

Figure 2: Carbon flow from Acetate. Note the bifurcation: Acetyl-CoA feeds both the TCA cycle (energy) and Fatty Acid Synthesis (anabolism).

Data Analysis Table: Expected Mass Shifts
MetaboliteFragment (TBDMS)Primary Ion (m/z)Expected Labeling (1st Turn)Interpretation
Citrate M-57459M+1Direct entry of Acetyl-CoA
Glutamate M-57432M+1Equilibrium with

-KG
Succinate M-57289M+1Full TCA progression
Malate M-57419M+1, M+2M+2 appears after multiple turns

Note: "M-57" refers to the loss of the tert-butyl group, a common fragmentation pattern in TBDMS derivatization.

Quality Control & Troubleshooting

To ensure Trustworthiness and Self-Validation of the protocol, implement these checks:

  • The "Zero" Control: Always run a sample with unlabeled acetate. If you see M+1 or M+2 peaks here, your integration parameters are wrong or you have contamination.

  • Internal Standard: Spike cell lysates with a known amount of Norvaline or U-13C-Algal amino acids prior to extraction. This corrects for extraction efficiency and injection variability.

  • Linearity Check: The signal intensity of the M+0 isotopomer should not saturate the detector. If the peak is flat-topped, the isotope ratio calculation will be invalid. Dilute the sample.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Current Opinion in Biotechnology. Link

  • Metallo, C. M., et al. (2012). Tracing metabolic flux with isotopes. Nature Protocols. Link

  • Young, J. D. (2014). INCA: a software package for quantifying metabolic fluxes from isotopic labeling experiments. Bioinformatics. Link

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell. Link

Liquid chromatography-mass spectrometry (LC-MS) for 13C labeled acetate studies.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Acetate is a central metabolic node, serving as a critical precursor for acetyl-CoA. It fuels two distinct but vital pathways: the tricarboxylic acid (TCA) cycle for bioenergetics and de novo lipogenesis (DNL) for membrane synthesis and energy storage. Furthermore, acetate-derived acetyl-CoA is the substrate for histone acetylation, linking metabolism directly to epigenetic regulation.

The Analytical Challenge

Analyzing 13C-labeled acetate presents significant chromatographic hurdles:

  • High Polarity: Acetate is poorly retained on standard C18 Reverse Phase (RP) columns.

  • Volatility: Underivatized acetate can be lost during solvent evaporation steps.

  • Ionization Efficiency: Short-chain fatty acids (SCFAs) ionize poorly in ESI, leading to low sensitivity.

The Solution: 3-NPH Derivatization

To overcome these limitations, this protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization. This reaction converts the carboxylic acid group of acetate into a stable amide, significantly increasing hydrophobicity (allowing C18 retention) and providing a moiety that ionizes strongly in negative mode ESI.

Experimental Design & Tracer Selection

Before initiating the wet lab workflow, the correct tracer must be selected based on the specific metabolic question.

TracerPrimary ApplicationNotes
[1,2-13C2]-Acetate Global Flux Analysis Retains both carbons. Ideal for tracking flux into Fatty Acids (mass shift +2 per unit) and TCA intermediates.
[1-13C]-Acetate TCA Cycle Anaplerosis The carboxyl carbon is lost as CO2 in specific TCA steps, aiding in determining cycle turning rates.
[2-13C]-Acetate Methyl-Group Tracking Tracks the methyl carbon specifically, useful for acetyl-CoA to citrate transitions.
Metabolic Pathway Visualization

The following diagram illustrates the flow of 13C-Acetate into downstream pathways, highlighting the divergence between oxidation (TCA) and synthesis (Lipids/Histones).

AcetateMetabolism Acetate 13C-Acetate (Extracellular) AcetylCoA Acetyl-CoA (Cytosolic/Mito) Acetate->AcetylCoA ACSS2 Citrate Citrate (TCA Cycle) AcetylCoA->Citrate Citrate Synthase MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Histone Histone Acetylation AcetylCoA->Histone HATs CO2 CO2 (Oxidation) Citrate->CO2 TCA Turnover Palmitate Palmitate (De Novo Lipogenesis) MalonylCoA->Palmitate FASN (+2 Da units)

Figure 1: Metabolic fate of 13C-Acetate. Note the bifurcation at Acetyl-CoA into lipid synthesis, bioenergetics, and epigenetics.

Sample Preparation Protocol (3-NPH Derivatization)

Safety Note: Pyridine and EDC are toxic. Perform all steps in a fume hood.

Reagents Required
  • Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Derivatization Reagents:

    • 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Aqueous Methanol.

    • 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 6% Pyridine (solvent: 50% Aqueous Methanol).

  • Internal Standard: [D3]-Acetate or [13C2]-Acetate (if using non-labeled acetate for standard curves).

Step-by-Step Workflow
  • Cell Quenching & Extraction:

    • Rapidly wash cells with ice-cold PBS.

    • Add 1 mL -80°C 80% Methanol directly to the plate.

    • Scrape cells and transfer to a microcentrifuge tube.

    • Vortex for 10 min at 4°C.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

    • Collect supernatant (Keep on ice).

  • Derivatization Reaction:

    • Transfer 40 µL of supernatant (or standard) to a fresh vial.

    • Add 20 µL of 200 mM 3-NPH solution.

    • Add 20 µL of 120 mM EDC/6% Pyridine solution.

    • Mechanism: EDC activates the carboxylic acid, allowing nucleophilic attack by 3-NPH.

    • Incubate: 30 minutes at 40°C (thermal shaker recommended).

  • Reaction Quench:

    • Add 400 µL of 10% Acetonitrile (aq) to dilute and stop the reaction.

    • Centrifuge again if any precipitate forms.

    • Transfer to LC vials for injection.

LC-MS/MS Methodology

This method is optimized for a Triple Quadrupole (QqQ) or Q-TOF/Orbitrap system. The derivative is detected in Negative Ion Mode .

Liquid Chromatography Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Injection Vol 2-5 µL
Flow Rate 0.35 mL/min
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Gradient Profile:

  • 0.0 min: 5% B

  • 3.0 min: 15% B (Shallow gradient separates SCFAs)

  • 6.0 min: 50% B

  • 7.0 min: 98% B (Wash)

  • 8.0 min: 98% B

  • 8.1 min: 5% B (Re-equilibration)

  • 11.0 min: Stop

Mass Spectrometry Parameters (Source)
ParameterSetting
Ionization ESI Negative Mode (-)
Spray Voltage -3500 V
Sheath Gas 45 arb units
Aux Gas 10 arb units
Capillary Temp 320°C
MRM Transitions (For Triple Quad)

Note: For High-Res (Orbitrap/QTOF), extract the exact mass of the [M-H]- ion.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
Acetate-3NPH 194.0137.018
[13C2]-Acetate-3NPH 196.0137.018
Propionate-3NPH 208.0137.020
Butyrate-3NPH 222.0137.020

Logic: The product ion m/z 137 corresponds to the 3-nitrophenylhydrazine moiety loss, which is a common fragment for all SCFA derivatives, ensuring robust detection.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

When using [1,2-13C2]-Acetate, you will observe the following isotopologues:

  • M+0 (194.0): Unlabeled acetate (endogenous production or background).

  • M+1 (195.0): Rare, usually natural abundance 13C contribution.

  • M+2 (196.0): Fully labeled tracer incorporation.

Calculation: Fractional Contribution

To determine how much intracellular acetate is derived from your tracer versus endogenous sources (e.g., breakdown of fatty acids):



Note: Ensure you correct for natural abundance (NAC) using software like IsoCor or Polu before calculating final ratios.

Analytical Workflow Diagram

Workflow Start Cell Culture / Animal Tissue (Dose with 13C-Acetate) Quench Quench & Extract (80% MeOH, -80°C) Start->Quench Stop Metabolism Deriv Derivatization (3-NPH + EDC + Pyridine) Quench->Deriv Stabilize SCFAs LCMS LC-MS Analysis (C18 Column, Neg Mode) Deriv->LCMS Inject Data Data Processing (Isotope Correction & Flux Calc) LCMS->Data Raw Files

Figure 2: End-to-end workflow for 13C-Acetate analysis using 3-NPH derivatization.

Troubleshooting & QC

  • High Background (M+0): Acetate is ubiquitous in solvents and plastics.

    • Fix: Use LC-MS grade glass vials. Avoid plastic pipette tips for the final solvent steps if possible. Run a "solvent blank" to subtract background.

  • Poor Derivatization Efficiency:

    • Fix: Ensure EDC is fresh. EDC hydrolyzes rapidly in moisture. Store desiccated at -20°C.

  • Peak Tailing:

    • Fix: 3-NPH derivatives are hydrophobic. Ensure the re-equilibration step (5% B) is long enough (at least 3 mins) between injections.

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for profiling of short-chain fatty acids and their derivatives." Analytical Chemistry. (Primary source for 3-NPH protocol).

  • Cui, M., et al. (2017). "Targeted metabolomics of short-chain fatty acids." Nature Protocols.

  • Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell.

  • Schug, Z. T., et al. (2015). "Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress." Cancer Cell.

Application Note: Precision Metabolic Flux Analysis of the Krebs Cycle

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Sodium (2-13C) Acetate Tracer for In Vivo Flux Quantification

Abstract

This application note details a standardized protocol for measuring Krebs cycle (TCA cycle) flux in in vivo models (murine) using this compound. Unlike glucose tracers, which enter metabolism via glycolysis, (2-13C) acetate enters directly as Acetyl-CoA, bypassing glycolysis. This unique entry point makes it the gold standard for assessing oxidative metabolism in peripheral tissues (heart, skeletal muscle) and glial-specific metabolism in the brain. This guide covers tracer administration, rapid tissue quenching, GC-MS derivatization (MOX-TBDMS), and isotopomer flux modeling.

Introduction & Mechanistic Basis[1]
1.1 Why this compound?

While [U-13C]glucose is the universal tracer for central carbon metabolism, it cannot easily distinguish between glycolytic flux and mitochondrial oxidative flux in complex tissue compartments. This compound offers two distinct advantages:

  • Direct TCA Entry: It is converted directly to [2-13C]Acetyl-CoA by Acetyl-CoA Synthetase (AceCS), bypassing glycolysis (Pyruvate Dehydrogenase).

  • Compartmental Specificity:

    • Brain: Acetate is selectively transported into astrocytes (glia) via Monocarboxylate Transporter 1 (MCT1), making it a specific probe for glial TCA cycling and the glutamate-glutamine cycle.

    • Heart/Muscle: It serves as a direct probe for fatty acid oxidation-like flux, independent of glucose oxidation.

1.2 The "Labeling Clock" Mechanism

The power of this protocol lies in the specific labeling patterns generated as the tracer cycles through the mitochondria.

  • Entry: [2-13C]Acetate

    
     [2-13C]Acetyl-CoA.
    
  • Turn 1: [2-13C]Acetyl-CoA condenses with unlabeled Oxaloacetate (OAA)

    
     [4-13C]Citrate 
    
    
    
    
    
    -Ketoglutarate
    
    
    [4-13C]Glutamate .
  • Turn 2: The label scrambles at the symmetric succinate step. If the [4-13C]OAA from Turn 1 re-enters, it generates [2-13C]Glutamate and [3-13C]Glutamate .

By measuring the ratio of the "first turn" isotopomers (M+1 enriched at C4) to "subsequent turn" isotopomers (M+1/M+2 enriched at C2/C3), we can mathematically derive the TCA cycle flux rate (


).

TCA_Labeling cluster_legend Key Acetate [2-13C] Acetate AcetylCoA [2-13C] Acetyl-CoA Acetate->AcetylCoA AceCS Citrate [4-13C] Citrate AcetylCoA->Citrate CS (+OAA) Glutamate [4-13C] Glutamate (1st Turn Marker) Citrate->Glutamate via a-KG Glutamine [4-13C] Glutamine Glutamate->Glutamine GS (Glia) Succinate Succinate (Symmetry Scrambling) Glutamate->Succinate TCA Cont. OAA Oxaloacetate Succinate->OAA Fumarate/Malate OAA->Citrate Re-entry (Turn 2) key1 Red: Tracer Input key2 Blue: TCA Intermediate key3 Green: Measurable Output

Figure 1: Pathway of [2-13C]Acetate incorporation. The label at C2 of acetate transfers to C4 of Glutamate in the first turn, serving as a distinct "clock" for flux timing.

Experimental Design & In Vivo Infusion

Target Species: Mouse (C57BL/6) or Rat (Sprague-Dawley). Tracer: Sodium Acetate-2-13C (99 atom % 13C, Sigma-Aldrich/Cambridge Isotope).

2.1 Infusion Protocol (Steady State)

To measure flux, the precursor enrichment (plasma acetate) must be stable. A "bolus + constant infusion" approach is recommended.

ParameterMouse (25g) SpecificationRat (250g) SpecificationNotes
Tracer Solution 200 mM in Saline400 mM in SalineFilter sterilize (0.22

m).
Bolus Dose 10

mol/g body weight
5

mol/g body weight
Administer over 30s to prime pool.
Infusion Rate 0.2

L/g/min
10-15 mg/kg/minAdjust to achieve ~2-4 mM plasma conc.
Duration 90 - 120 mins120 - 180 minsSufficient for isotopic steady state in brain/heart.

Critical Control: Always include a "Time 0" (unlabeled) group to establish natural abundance baselines for MS correction.

Sample Collection & Preparation[2]

Objective: Stop metabolism instantly to prevent ex vivo scrambling of labels.

  • Quenching:

    • Anesthetize animal (Isoflurane).

    • Rapidly excise tissue (Brain/Heart).

    • IMMEDIATELY freeze-clamp using Wollenberger tongs pre-cooled in liquid nitrogen (

      
      ).
      
    • Time limit: Tissue must be frozen < 5 seconds after excision.

  • Extraction:

    • Pulverize frozen tissue in

      
       using a mortar/pestle.
      
    • Add Ice-cold Methanol:Water (80:20) to powder (500

      
      L per 50 mg tissue).
      
    • Vortex 1 min; Centrifuge 10,000 x g for 10 min at 4°C.

    • Collect supernatant (contains metabolites).

    • Dry supernatant under nitrogen stream or SpeedVac.

Analytical Protocol: GC-MS Derivatization

We utilize MOX-TBDMS derivatization . This method protects keto groups (MOX) and silylates active hydrogens (TBDMS), creating highly stable derivatives suitable for quantifying amino acids and TCA intermediates.

4.1 Reagents
  • MOX Reagent: 2% Methoxyamine HCl in Pyridine.

  • Silylation Reagent: MTBSTFA + 1% TBDMCS (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

4.2 Step-by-Step Derivatization
  • Methoximation: Add 50

    
    L MOX reagent to dried extract. Incubate at 37°C for 90 mins .
    
    • Purpose: Stabilizes

      
      -ketoglutarate and pyruvate, preventing cyclization.
      
  • Silylation: Add 50

    
    L MTBSTFA. Incubate at 70°C for 60 mins .
    
    • Purpose: Forms TBDMS derivatives (M-57 fragment is dominant).

  • Analysis: Centrifuge to remove debris; transfer to GC vial. Inject 1

    
    L.
    
4.3 GC-MS Settings[1][2][3]
  • Column: DB-5MS or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Temp Program: 100°C (hold 2 min)

    
     10°C/min to 300°C 
    
    
    
    Hold 5 min.
  • MS Mode: Electron Impact (EI), SIM (Selected Ion Monitoring).

Target Ions (TBDMS Derivatives):

  • Glutamate: m/z 432 (M0), 433 (M+1), 434 (M+2). Fragment: [M-57]+ (Loss of t-butyl).

  • Glutamine: m/z 431 (M0), 432 (M+1).

  • Citrate: m/z 459 (M0), 460 (M+1).

Data Analysis & Flux Calculation
5.1 Mass Isotopomer Distribution (MID)

Convert raw peak areas into fractional enrichment (


):


Correct for natural abundance using the unlabeled control samples (Matrix-based correction).
5.2 Calculating TCA Flux (

)

The flux is derived from the enrichment of Glutamate, which acts as the "readout" for the TCA cycle.

  • Precursor Enrichment (

    
    ):  Measured from Plasma Acetate M+1 enrichment.
    
  • Product Enrichment: Glutamate MIDs.

  • Flux Model: For [2-13C]acetate, the enrichment of Glutamate at steady state relates to the ratio of flux entering via Acetyl-CoA (

    
    ) vs. anaplerotic entry (
    
    
    
    ). However, a simplified metric for relative TCA cycling is the Multiplet Ratio :
    
    
    
    • High M+1: Indicates label just entered (1st turn).

    • High M+2: Indicates label has cycled (2nd turn).

    • Interpretation: A higher M+2/M+1 ratio indicates faster TCA cycling relative to the pool size turnover (or lower dilution from unlabeled anaplerosis).

For absolute flux quantification (in


mol/g/min), use 13C-MFA software  (e.g., INCA or Metran) to fit the MID data to a metabolic network model comprising:
  • 
     (Citrate Synthase)
    
  • 
     (Pyruvate Carboxylase - Anaplerosis)
    
  • 
     (Exchange between 
    
    
    
    -KG and Glutamate)

Workflow cluster_exp In Vivo Phase cluster_ana Analytical Phase cluster_data Data Phase Infusion IV Infusion [2-13C]Acetate Quench Freeze Clamp (<5 sec) Infusion->Quench Extract MeOH Extraction Quench->Extract Deriv MOX-TBDMS Derivatization Extract->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS MID Calculate MIDs (M0, M1, M2...) GCMS->MID Flux Flux Modeling (M+1 vs M+2) MID->Flux

Figure 2: Experimental workflow from infusion to flux modeling.[4]

References
  • Schroeder, M. A., et al. (2009). Real-time assessment of Krebs cycle metabolism using hyperpolarized 13C magnetic resonance spectroscopy. NIH. Link

  • Comte, B., et al. (2002). 13C Isotopomer Analysis of Glutamate by GC-MS: A Method to Estimate TCA Cycle Flux.[5] Metabolic Engineering.[1] Link

  • Patel, A. B., et al. (2010). Glial-neuronal metabolic interactions in the brain: 13C MRS studies. Journal of Neurochemistry. Link

  • Antoniewicz, M. R. (2018).[4] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[4] Link

  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.Link

Sources

Application Note: Dissecting Mitochondrial TCA Cycle Flux via [2-13C]Acetate Isotopic Enrichment Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for assessing mitochondrial oxidative metabolism using [2-13C]acetate as a metabolic tracer. Unlike [U-13C]glucose, which interrogates both glycolysis and the TCA cycle, acetate enters metabolism directly at the level of Acetyl-CoA, bypassing glycolysis. This specificity makes it an indispensable tool for uncoupling mitochondrial function from upstream glycolytic flux, particularly in research areas such as tumor metabolism, neurobiology, and T-cell bioenergetics.

We present a validated workflow utilizing Gas Chromatography-Mass Spectrometry (GC-MS) with MTBSTFA derivatization , chosen for its superior stability and ionization characteristics compared to silylation reagents like BSTFA.

Metabolic Theory & Carbon Transitions

To interpret isotopic enrichment data, one must understand the fate of the 13C label.

The [2-13C]Acetate Logic
  • Entry: [2-13C]Acetate is converted to [2-13C]Acetyl-CoA by Acetyl-CoA Synthetase (ACSS1/2). The label is on the methyl carbon.

  • First Turn (TCA Cycle): [2-13C]Acetyl-CoA condenses with unlabeled Oxaloacetate (OAA) to form Citrate.

    • The label resides at the C4 position of

      
      -Ketoglutarate (
      
      
      
      -KG).
    • Transamination of

      
      -KG yields [4-13C]Glutamate .
      
    • Mass Shift: This results in a M+1 isotopologue in the first turn.

  • Symmetry & Scrambling: As the cycle progresses to Succinate (a symmetric molecule), the label scrambles. This leads to labeling at C2 and C3 of Fumarate/OAA.

  • Subsequent Turns: Re-entry of labeled OAA with labeled Acetyl-CoA generates higher order isotopologues (M+2, M+3) in Glutamate and Aspartate.

Pathway Visualization

The following diagram illustrates the carbon transition logic, essential for interpreting M+1 vs. M+2 ratios.

TCA_Flux Acetate [2-13C]Acetate (Tracer) AcCoA [2-13C]Acetyl-CoA (Methyl Label) Acetate->AcCoA ACSS1/2 Citrate Citrate AcCoA->Citrate + OAA (Citrate Synthase) aKG α-Ketoglutarate (C4 Labeled) Citrate->aKG IDH Glu [4-13C]Glutamate (M+1 Detected) aKG->Glu Transamination Succ Succinate (Symmetric Scrambling) aKG->Succ KGDH OAA Oxaloacetate Succ->OAA Scrambling Step OAA->Citrate Cycle Re-entry Asp Aspartate (M+1 / M+2) OAA->Asp Transamination

Figure 1: Carbon flow from [2-13C]Acetate to Amino Acids. Note the direct transamination of TCA intermediates (


-KG and OAA) to measurable amino acids (Glutamate and Aspartate).

Experimental Protocol

Phase A: Cell Culture & Labeling

Critical Insight: Acetate uptake rates vary significantly between cell lines. A pilot study to determine linear uptake range is recommended.

  • Seed Cells: Plate cells (e.g.,

    
     cells/well in 6-well plates) and culture overnight to reach 70-80% confluency.
    
  • Wash: Wash cells 2x with PBS to remove residual unlabeled amino acids and acetate from standard media.

  • Tracer Media: Add culture media (glucose-free or glucose-containing, depending on hypothesis) supplemented with 1 mM to 5 mM sodium [2-13C]acetate .

    • Note: Dialyzed FBS is preferred to minimize background unlabeled acetate contribution.

  • Incubation: Incubate for 2–24 hours.

    • Short term (2-4h): Measures immediate flux.

    • Long term (24h): Measures steady-state enrichment.

Phase B: Metabolite Extraction
  • Quench: Rapidly aspirate media and wash 1x with ice-cold saline (0.9% NaCl) . Do not use PBS as phosphates can interfere with GC derivatization.

  • Extract: Add 800 µL of -80°C 80% Methanol / 20% Water .

  • Scrape & Collect: Scrape cells on dry ice; transfer lysate to Eppendorf tubes.

  • Vortex & Spin: Vortex vigorously for 10 min at 4°C. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dry: Transfer supernatant to a glass GC vial insert or tube. Evaporate to complete dryness using a SpeedVac (approx. 2-4 hours).

Phase C: Derivatization (MTBSTFA)

We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMCS. Why? It replaces active hydrogens with a TBDMS group. The resulting derivatives are highly stable and produce a characteristic


 fragment (loss of a tert-butyl group) which simplifies the mass spectrum.
  • Solubilize: Add 20 µL of 2% Methoxyamine in Pyridine (MOX). Incubate at 37°C for 60 min. (Protects keto groups).

  • Silylate: Add 80 µL of MTBSTFA + 1% TBDMCS .

  • Incubate: Heat at 60°C for 60 min.

  • Cool: Centrifuge briefly to collect liquid. Transfer to GC-MS vials.

Instrumentation & Acquisition (GC-MS)

ParameterSetting
System Agilent 7890/5977 (or equivalent single quad)
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1 mL/min (Constant Flow)
Inlet 270°C, Splitless (or 1:10 split for high conc.)
Transfer Line 280°C
Source Temp 230°C
Oven Program 100°C (hold 2 min)

10°C/min to 300°C

Hold 5 min.
Acquisition SIM (Selected Ion Monitoring) Mode
SIM Table for TBDMS-Amino Acids

Target the


 fragment ions.
MetaboliteDerivativeTarget Ion (M0)M+1M+2Retention (Approx)
Glutamate 3-TBDMS432.4 433.4434.414.5 min
Aspartate 3-TBDMS418.3 419.3420.313.8 min
Glutamine 3-TBDMS431.4 432.4433.414.8 min

Data Analysis & Interpretation

Calculation: Mass Isotopomer Distribution (MID)

Raw ion counts must be corrected for the natural abundance of isotopes (C, H, N, Si, O) present in the derivative molecule.

  • Integrate Peaks: Obtain areas for M0, M1, M2... Mn.

  • Natural Abundance Correction: Use software like IsoCor [1] or Corna .

    • Input: Chemical formula of the derivative fragment (e.g., Glutamate-3TBDMS fragment is

      
      ).
      
  • Calculate Fractional Enrichment:

    
    
    Where 
    
    
    
    is the corrected abundance of the
    
    
    -th isotopologue.
Analytical Workflow

Workflow RawData Raw GC-MS Data (.D / .CDF) Integration Peak Integration (MassHunter/ChemStation) RawData->Integration Correction Natural Abundance Correction (IsoCor) Integration->Correction Calculation Calculate Fractional Enrichment Correction->Calculation Interpretation Flux Interpretation (M+1 vs M+2) Calculation->Interpretation

Figure 2: Data processing pipeline from raw acquisition to flux interpretation.

Interpretation Guide
  • High Glutamate M+1: Indicates active entry of Acetyl-CoA into the TCA cycle (Oxidative flux).

  • High Glutamate M+2/M+3: Indicates multiple turns of the TCA cycle (High flux rate).

  • Low Enrichment: May indicate dilution by endogenous substrates (e.g., protein degradation) or reliance on other fuels (Glutamine anaplerosis).

References

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

  • Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature. (Demonstrates the utility of acetate vs glutamine tracing).

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a comprehensive review." Current Opinion in Biotechnology.

  • Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics.

Troubleshooting & Optimization

Optimizing Sodium (2-13C) acetate concentration for cell labeling.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Sodium (2-13C) Acetate Concentration for Metabolic Flux Analysis Support Tier: Level 3 (Senior Application Scientist) Ticket ID: MFA-13C-ACE-OPT

Introduction: The "Goldilocks" Zone of Acetate Tracing

Welcome to the technical support hub. As a Senior Application Scientist, I often see researchers treat this compound like a generic media supplement. It is not. It is a bioactive metabolic probe.

Acetate is unique because it bypasses glycolysis and enters metabolism directly at the Acetyl-CoA node via Acetyl-CoA Synthetase (ACSS2 in cytosol/nucleus, ACSS1 in mitochondria) .

  • Too Low (<100 µM): The signal is diluted by endogenous acetate production (from histone deacetylation or fatty acid oxidation), resulting in poor isotopic enrichment.

  • Too High (>10 mM): You risk "acetate toxicity," characterized by intracellular acidification, ATP depletion (due to the AMP-forming nature of ACSS), and false metabolic flux data caused by the saturation of the TCA cycle.

This guide provides the protocols to find the optimal concentration for your specific cell line.

Module 1: Protocol Optimization (Titration Strategy)

Do not assume a standard concentration (e.g., 10 mM) works for all cell lines. Cancer cells (e.g., Glioblastoma) often upregulate ACSS2 and can tolerate higher loads, while primary cells may suffer osmotic stress.

The Optimization Workflow

Use the following logic flow to determine your working concentration.

OptimizationWorkflow Start Start: Define Cell Type Titration Setup Titration Matrix (0, 0.5, 2, 5, 10 mM) Start->Titration Viability Assay 1: Viability Check (24h & 48h) Titration->Viability Decision1 Viability > 90%? Viability->Decision1 Enrichment Assay 2: Isotopic Enrichment (LC-MS or NMR) Decision2 M+1 Glutamate > 5%? Enrichment->Decision2 Decision1->Enrichment Yes Stop_Tox STOP: Reduce Conc. (Toxicity Detected) Decision1->Stop_Tox No Stop_Low STOP: Increase Conc. (Signal Too Low) Decision2->Stop_Low No Success Optimal Concentration Identified Decision2->Success Yes

Figure 1: Decision logic for optimizing tracer concentration. Note that viability and enrichment must be balanced.

Recommended Titration Table

Perform a pilot study using this matrix before your main experiment.

Concentration (mM)Target ApplicationRisk FactorExpected Outcome (Mammalian Cells)
0.1 - 0.5 mM Hypoxia studies; High-sensitivity MSHigh dilution by endogenous acetateLow Signal. Often insufficient for NMR; requires sensitive LC-MS.
1.0 - 2.0 mM Standard Starting Point MinimalBalanced. Good for steady-state MFA; minimal toxicity.
5.0 mM NMR Metabolomics; Fatty Acid Synthesis tracingModerate (pH shift potential)High Signal. Ideal for detecting low-abundance metabolites (e.g., Itaconate).
10.0 - 20.0 mM Resistant Cancer Lines (e.g., Hepatoma)High (Toxicity) Saturation. Risk of inhibiting glycolysis or inducing apoptosis.

Module 2: Experimental Protocol (Step-by-Step)

Objective: Label the TCA cycle and Fatty Acid pool with this compound.

Reagents Required:
  • Sodium Acetate (2-13C), 99% enrichment.[1]

  • Custom Media: Dialyzed FBS (dFBS) is mandatory . Standard FBS contains undefined acetate and pyruvate which will dilute your label.

  • Base Media: DMEM or RPMI lacking pyruvate and acetate.

The "Wash & Switch" Method[2]
  • Seeding: Seed cells in standard media. Allow to reach 60-70% confluency.

    • Why? Over-confluent cells have altered metabolism (contact inhibition).

  • Pre-Equilibration (Optional but Recommended): Switch to "Cold Media" (Custom media with unlabeled acetate at the target concentration) for 4 hours.

    • Why? This prevents a "metabolic shock" when the label is introduced.[2] It allows ACSS2 expression to stabilize.

  • The Wash (Critical): Aspirate media. Wash cells twice with warm PBS (pH 7.4).

    • Why? Removes traces of glucose/glutamine-rich spent media and unlabeled acetate from serum.

  • Labeling Pulse: Add pre-warmed media containing This compound (e.g., 2 mM) .

    • Timepoints:

      • 15-60 min: Kinetic flux (rate of entry).

      • 24 hours: Biosynthetic steady state (Lipogenesis/Histone acetylation).

  • Quenching:

    • Rapidly aspirate media.

    • Wash once with ice-cold saline (0.9% NaCl) . Do not use PBS (phosphate interferes with LC-MS).

    • Add 80% Methanol (-80°C) immediately to lyse and quench metabolism.[2]

Module 3: Pathway Visualization & Data Interpretation

Understanding where the Carbon-13 ends up is crucial for validating your data.

Mechanism:

  • Entry: this compound enters the cell.[3]

  • Activation: Converted to [2-13C]Acetyl-CoA .

  • TCA Entry: Condenses with Oxaloacetate to form Citrate.[4][5]

  • First Turn Fate: The label ends up at C4 of Glutamate .

AcetatePathway Acetate Acetate (2-13C) (Extracellular) AcCoA Acetyl-CoA (Methyl-13C) Acetate->AcCoA ATP -> AMP + PPi Citrate Citrate (C4-labeled) AcCoA->Citrate + Oxaloacetate FAS Fatty Acids (Palmitate) AcCoA->FAS Lipogenesis AKG a-Ketoglutarate (C4-labeled) Citrate->AKG Glu Glutamate (C4-labeled) AKG->Glu Transamination ACSS2 ACSS2 CS Citrate Synthase FASN FAS Pathway

Figure 2: Metabolic fate of the 2-13C label. Note the bifurcation: Acetyl-CoA drives both the TCA cycle (energy) and Lipogenesis (biomass).

Module 4: Troubleshooting & FAQs

Q1: My mass spec data shows very low enrichment (<5%) even at 5 mM acetate. Why?

  • Diagnosis: This is usually a "Dilution" issue.

  • Root Cause: Did you use standard FBS? Standard FBS contains significant levels of acetate and pyruvate.

  • Fix: You must use Dialyzed FBS (dFBS) or Charcoal-Stripped FBS. Also, check your base media formulation; some "DMEM" variants include sodium pyruvate, which competes for the Acetyl-CoA pool.

Q2: The cells look rounded and are detaching after 24h of labeling at 10 mM.

  • Diagnosis: Acetate Toxicity / Osmotic Stress.

  • Root Cause: 10 mM Sodium Acetate adds 20 mOsm to the media and can alter intracellular pH upon uptake.

  • Fix:

    • Reduce concentration to 2-5 mM.

    • If high concentration is required, adjust the NaCl concentration of the base media to compensate for the added osmolarity of the sodium acetate.

Q3: Can I use [1-13C] Acetate instead of [2-13C]?

  • Answer: Yes, but the data readout is different.

    • [2-13C] Acetate (Methyl): Label retains in the TCA cycle longer; good for measuring glutamate/GABA synthesis and lipogenesis.

    • [1-13C] Acetate (Carboxyl): The label is lost as 13CO2 rapidly via the TCA cycle (Isocitrate Dehydrogenase and Alpha-Ketoglutarate Dehydrogenase steps). This is useful for measuring TCA cycle flux rates (oxidation) but poor for tracing biomass synthesis.

Q4: I see labeling in Glutamine but not Glutamate. How is this possible?

  • Diagnosis: Impossible biological state (Glutamine is made from Glutamate).

  • Root Cause: This is likely an analytical artifact or misannotation in the MS software.

  • Fix: Check your m/z values. Ensure you are not confusing the M+1 isotopologue of a contaminant with Glutamine. Verify enzyme activity (Glutamine Synthetase) in your specific cell line.

References

  • Comerford, S. A., et al. (2014). Acetate dependence of tumors. Cell, 159(7), 1591-1602.

  • Schug, Z. T., et al. (2015). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. Cancer Cell, 27(1), 57-71.

  • MetaboLights Protocol. (2021). Standard Operating Procedure for 13C-Acetate Labeling in Mammalian Cells.

  • Mashimo, T., et al. (2014). Acetate is a bioenergetic substrate for human glioblastoma and brain metastases. Cell, 159(7), 1603-1614.

  • Son, S. M., et al. (2019). Optimization of tracer concentrations for stable isotope-resolved metabolomics. Nature Protocols, 14, 123–145.

Sources

Minimizing isotopic scrambling in 13C acetate tracer experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isotopic Scrambling & Compartmental Bias

Welcome to the Metabolic Flux Analysis (MFA) Technical Support Hub. This guide addresses the complexities of using [13C]acetate to probe the Tricarboxylic Acid (TCA) cycle and Fatty Acid Synthesis (FAS). A common failure mode in these experiments is "isotopic scrambling"—the randomization of carbon positions that obscures net flux calculations—and the misinterpretation of cytosolic vs. mitochondrial Acetyl-CoA pools.

Part 1: The Mechanics of Scrambling

Understanding the "Black Box" of Succinate

To minimize scrambling, you must first understand where it occurs. In 13C acetate experiments, the primary scrambling node is Succinate .

  • Entry: [1,2-13C2]Acetate is converted to [1,2-13C2]Acetyl-CoA and condenses with Oxaloacetate to form Citrate. The label positions are distinct.

  • The Scramble: The label remains positionally distinct through Isocitrate and

    
    -Ketoglutarate. However, Succinate is a symmetric molecule .
    
  • The Consequence: The enzyme Succinate Dehydrogenase (SDH) cannot distinguish between the two ends of the succinate molecule. Consequently, the label becomes randomized (50/50 probability) across the terminal carbons when forming Fumarate.

  • Result: By the time the tracer reaches Malate and Oxaloacetate (to start the second turn), the isotopic definition is "scrambled," making it difficult to distinguish first-turn flux from multi-turn cycling without complex mathematical modeling.

Diagram: The TCA Scrambling Node

The following diagram illustrates the loss of positional fidelity at the Succinate step.

TCA_Scrambling cluster_legend Legend AcetylCoA [1,2-13C2] Acetyl-CoA (Distinct Label) Citrate Citrate (Asymmetric) AcetylCoA->Citrate Condensation AlphaKG α-Ketoglutarate (Asymmetric) Citrate->AlphaKG Succinate Succinate (SYMMETRIC NODE) AlphaKG->Succinate Flux Fumarate Fumarate (Randomized Label) Succinate->Fumarate Randomization (SDH) Malate Malate (Scrambled M+1/M+2 mix) Fumarate->Malate Malate->Citrate 2nd Turn (Diluted Signal) key Blue: Input Tracer | Green: Positional Fidelity Kept | Red: Scrambling Point | Yellow: Randomized Output

Figure 1: The Succinate Symmetry Node. Note how positional fidelity (Green) is lost at Succinate (Red), leading to randomized isotopomers in Fumarate and Malate.

Part 2: Troubleshooting & Optimization Guide

Issue 1: "My enrichment data looks flat/diluted. Is it scrambling or exchange?"

Diagnosis: Acetate enters the TCA cycle via Acetyl-CoA. However, Acetyl-CoA is highly compartmentalized.

  • ACSS2 generates cytosolic Acetyl-CoA (Lipogenesis).

  • ACSS1 generates mitochondrial Acetyl-CoA (Oxidation).

  • Citrate Shuttle: Moves mitochondrial carbon to the cytosol, but this is a distinct flux.

If you assume a single Acetyl-CoA pool, your models will fail.

Solution: The "Reporter Ion" Strategy Do not rely on Acetyl-CoA LC-MS peaks directly, as extraction mixes the pools. Instead, measure derivative metabolites that are compartment-specific.

CompartmentTarget Metabolite for MeasurementWhy?
Mitochondria Citrate / Isocitrate Synthesized directly in the matrix. Early time-points reflect mitochondrial Acetyl-CoA enrichment.
Cytosol Fatty Acids (Palmitate) Fatty acid synthase (FASN) is exclusively cytosolic. Palmitate enrichment reflects the cytosolic Acetyl-CoA pool.
Cytosol N-Acetyl-Aspartate (NAA) (Brain/Cancer specific) Synthesized in the cytosol; acts as a proxy for cytosolic Acetyl-CoA.
Issue 2: Choosing the Right Tracer to Combat Scrambling

Using the wrong isotopomer is the most common error in experimental design.

TracerBest Use CaseScrambling Risk
[1-13C]Acetate TCA Cycle Flux (CO2 production)High. The C1 carbon is lost as CO2 in the second turn of the TCA cycle. This rapid loss makes multi-turn flux calculation difficult.
[U-13C2]Acetate Lipogenesis & Histone Acetylation Low. The C2 unit stays intact during fatty acid elongation. Mass shifts (M+2, M+4) are easier to track than single carbons, reducing signal-to-noise issues.
[2-13C]Acetate Glutamine/Glutamate AnaplerosisModerate. The label persists longer in the TCA cycle than C1, but still suffers from succinate scrambling.

Part 3: Experimental Protocol

Workflow: Isotopic Non-Stationary MFA (INST-MFA)

To mathematically resolve scrambling, you must move away from "Steady State" (24h+ labeling) to "Dynamic" labeling. This captures the wave of isotope passing through the system before it becomes fully randomized.

Objective: Capture the linear uptake phase to calculate absolute flux.

Step 1: Pulse Setup
  • Media Prep: Prepare glucose-free/glutamine-free media supplemented with 100 µM [U-13C2]acetate .

    • Note: Keep acetate concentration physiological. High acetate (mM range) activates ACSS2 artificially, skewing flux.

  • Equilibration: Ensure cells are in metabolic steady state (stable growth) before adding tracer.

Step 2: The Quench (Critical)

Metabolism turns over in seconds. Slow quenching causes "post-sampling scrambling."

  • Time Points: 0, 5, 15, 30, 60, 120 minutes. (The 0-30 min window is critical for resolving the Succinate node).

  • Method:

    • Aspirate media immediately.

    • Add -80°C 80:20 Methanol:Water directly to the plate.

    • Do not wash with PBS (this stresses cells and alters metabolism). The extraction solvent acts as the wash.

Step 3: Analytical Correction

When analyzing data, you must correct for Natural Abundance and Tracer Purity .

  • Protocol: Use a correction matrix (e.g., IsoCor or specialized R packages like accucor).

  • Why? Acetate has 2 carbons. The probability of natural 13C is low, but as it incorporates into Palmitate (C16), the natural abundance background ("M+1" noise) becomes massive, masking your tracer signal.

Part 4: Decision Logic Diagram

Use this workflow to design your experiment based on your specific biological question.

Experimental_Design Start Goal: 13C Acetate Tracing Q1 Target Pathway? Start->Q1 Lipid Fatty Acid Synthesis Q1->Lipid Anabolic TCA TCA Cycle / Bioenergetics Q1->TCA Catabolic Tracer1 Use [U-13C2]Acetate Lipid->Tracer1 TCA->Tracer1 Flux Analysis Tracer2 Use [1-13C]Acetate TCA->Tracer2 CO2 Prod. Method1 Steady State (24h) Measure M+2n Isotopomers Tracer1->Method1 Lipids turn over slowly Method2 INST-MFA (0-120min) Measure M+1 vs M+2 ratios Tracer1->Method2 TCA turns over fast

Figure 2: Workflow for selecting tracer and time-course based on metabolic target.

Part 5: Frequently Asked Questions (FAQ)

Q: Why do I see M+1 citrate when I used [U-13C2]acetate? Shouldn't it all be M+2? A: This is the hallmark of Scrambling and Dilution .

  • Pyruvate Carboxylase (PC) Activity: If unlabeled glucose enters via PC, it dilutes the pool.

  • TCA Cycling: [U-13C2]Acetyl-CoA enters

    
     Citrate (M+2). After one turn, it passes Succinate (scrambles) and loses carbons to CO2, potentially re-entering as a single labeled carbon or mixing with unlabeled pools.
    
  • Reversible Exchange: Isocitrate dehydrogenase (IDH) is reversible. Exchange with unlabeled alpha-ketoglutarate pools can dilute the M+2 signal to M+1.

Q: Can I use Acetate to measure Gluconeogenesis? A: Proceed with caution. While Acetate enters the TCA cycle and can become Oxaloacetate (a gluconeogenic precursor), the net conversion of Acetyl-CoA to Glucose is thermodynamically impossible in mammals (Pyruvate Dehydrogenase is irreversible). However, the label will transfer to glucose via oxaloacetate exchange. Do not confuse label exchange with net mass flux.

Q: How do I differentiate between cytosolic and mitochondrial scrambling? A: You cannot separate them physically during extraction. You must use Differential Modeling .

  • Construct a metabolic model that includes two Acetyl-CoA pools (cyt/mito).

  • Constrain the model using data from Palmitate (Cytosol reporter) and Citrate (Mitochondria reporter).

  • If the model fails to fit the data without separate pools, you have evidence of compartmentalization.

References

  • Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature, 481(7381), 380-384.

  • Hensley, C. T., et al. (2016). "Metabolic Heterogeneity in Human Lung Tumors." Cell, 164(4), 681-694. (Authoritative protocol on using [U-13C] tracers and analyzing enrichment in tissue).

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. (Defines the mathematical handling of isotopic scrambling and INST-MFA).

  • Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell, 159(7), 1591-1602.

Technical Support Center: Sodium Acetate Management in Research & Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Sodium Acetate

Sodium Acetate (


) is a staple reagent in drug development, acting as a carbon source, a buffer component, and a precipitating agent. However, its utility ends where toxicity begins. In high concentrations, NaAc shifts from a benign buffer to a potent inhibitor of cellular metabolism and enzymatic function.

This guide addresses the two primary environments where NaAc toxicity compromises data integrity: Bioprocessing (Cell Culture) and Molecular Biology (Downstream Analysis) .

Module A: Bioprocessing & Cell Culture (CHO/E. coli)

Context: In fed-batch cultures (e.g., CHO cells for monoclonal antibody production or E. coli fermentation), acetate accumulation is a critical quality attribute (CQA) risk. It is often a byproduct of "overflow metabolism" or improper buffer formulation.

The Mechanism of Toxicity

Q: Why does accumulating acetate kill my cell culture even if pH is controlled?

A: It is a bio-energetic collapse, not just a pH issue. Even if you control the bioreactor pH, sodium acetate exists in equilibrium with acetic acid. The uncharged acetic acid (


) diffuses freely across the cell membrane. Once inside the neutral cytosol, it dissociates into acetate and protons (

).
  • Intracellular Acidification: The cytoplasm becomes acidic.

  • ATP Depletion: The cell must pump these excess protons out using ATP-dependent pumps.

  • Growth Arrest: Energy is diverted from protein synthesis to homeostasis, halting growth and reducing viability.

Visualization: The Cytotoxic Cascade

AcetateToxicity Extracellular Extracellular Environment (High NaAc Concentration) Diffusion Passive Diffusion of Protonated Acetic Acid Extracellular->Diffusion High Osmolality Membrane Cell Membrane (Lipid Bilayer) Dissociation Intracellular Dissociation (CH3COOH -> CH3COO- + H+) Membrane->Dissociation Entry to Cytosol Diffusion->Membrane Pump ATPase Proton Pumps Activated Dissociation->Pump Cytosolic pH drop Depletion ATP Depletion & Metabolic Shift Pump->Depletion Energy Drain Apoptosis Reduced Viability & Apoptosis Depletion->Apoptosis Critical Failure

Figure 1: Mechanism of acetate-mediated cytotoxicity in mammalian and microbial cells.

Troubleshooting Guide: Bioreactor Acetate Spikes

Issue: Lactate/Acetate concentrations >20 mM in CHO culture; cell viability dropping.

ParameterDiagnostic CheckCorrective Action
Glucose Feed Is glucose > 2 g/L continuously?Reduce Feed Rate. High glucose drives the "Crabtree Effect" (yeast) or overflow metabolism (mammalian), forcing cells to produce acetate/lactate instead of utilizing the TCA cycle.
pCO2 Levels Is dissolved CO2 > 15%?Increase Stripping. High pCO2 exacerbates intracellular acidosis caused by acetate.
pH Setpoint Is pH setpoint < 6.9?Adjust Deadband. Slightly higher pH (7.0-7.1) reduces the ratio of protonated acetic acid, limiting membrane diffusion.

Protocol: The "Acetate Shift" Recovery For rescuing a culture showing early signs of acetate inhibition.

  • Halt Bolus Feeding: Stop glucose addition immediately.

  • Initiate Controlled Starvation: Allow glucose levels to drop to 0.5 g/L. This forces the cells to consume the accumulated lactate/acetate as a carbon source (the metabolic switch).

  • Re-introduce Feed: Once acetate drops below 10 mM, resume feeding with a Galactose or Mannose substitute, or a glucose-limited perfusion strategy to prevent recurrence.

Module B: Molecular Biology (DNA/RNA Purification)

Context: Sodium Acetate (3M, pH 5.2) is the standard salt for Ethanol precipitation of DNA. Toxicity here manifests as enzyme inhibition in downstream applications (PCR, Restriction Digests).

The Mechanism of Inhibition

Q: Why did my PCR fail after NaAc precipitation?

A: Carryover of Sodium Acetate inhibits DNA Polymerase. High ionic strength interferes with the binding of Magnesium (


), a critical cofactor for Taq polymerase. Furthermore, acetate ions can directly alter the conformation of the enzyme. Concentrations as low as >100 mM  can completely inhibit PCR.
Visualization: Troubleshooting Workflow

PCR_Troubleshooting Start PCR/Enzyme Failure Check1 Did you use NaAc Precipitation? Start->Check1 Wash Check 70% EtOH Wash Step Check1->Wash Yes Sol3 Use Silica Column Cleanup Check1->Sol3 No (Other Issue) Sol1 Reprecipitate with Ammonium Acetate Wash->Sol1 Inhibitor persists Sol2 Perform 2x 70% EtOH Washes (Room Temp) Wash->Sol2 Wash was brief/cold

Figure 2: Decision matrix for resolving enzymatic inhibition due to salt carryover.

Protocol: High-Purity Desalting

Use this when samples must be ultra-pure for transfection or microinjection.

  • Precipitation: Add 1/10th volume of 3M NaAc (pH 5.2) and 2.5 volumes of 100% Ethanol. Centrifuge at max speed (4°C, 15 min).

  • The Critical Wash (The Fix):

    • Decant supernatant.

    • Add 1 mL of freshly prepared 70% Ethanol .

    • Crucial Step: Do not just pour it on. Vortex gently to dislodge the pellet from the tube wall. Salt crystals get trapped under the pellet.

    • Centrifuge again (5 min).

  • Repeat Wash: If downstream application is sensitive (e.g., Transfection), repeat the 70% wash a second time.

  • Drying: Air dry for 5-10 minutes. Do not over-dry, or the pellet becomes insoluble, mimicking inhibition.

Module C: Quantitative Toxicity Thresholds

Use the table below to assess risk levels in your specific experimental setup.

SystemAnalyteConcentrationEffectReference
Mammalian Cell Culture (CHO) Acetate> 20 mMReduced growth rate; reduced protein titer.[1]
Mammalian Cell Culture (CHO) Acetate> 60 mMSevere induction of apoptosis; 50% viability loss.[1]
E. coli Fermentation Acetate> 100 mMSignificant inhibition of growth; "Uncoupling" effect.[2]
PCR / Enzymatic Reaction NaAc> 150 mM>90% reduction in Taq Polymerase activity.[3]
In Vivo (Mouse) NaAcLD50: 3530 mg/kgSystemic toxicity (Oral).[4]

References

  • Fan, Y., et al. (2015). Mechanisms of acetate accumulation in CHO cells and its effect on protein quality. Biotechnology and Bioengineering . Available at: [Link]

  • Luli, G. W., & Strohl, W. R. (1990). Comparison of growth, acetate production, and acetate inhibition of Escherichia coli strains in batch and fed-batch fermentations. Applied and Environmental Microbiology . Available at: [Link]

  • Schrader, C., et al. (2012). PCR inhibitors - occurrence, properties and removal. Journal of Applied Microbiology . Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 517045, Sodium Acetate. PubChem . Available at: [Link]

Technical Support Center: Isotopic Steady State in Metabolic Flux Analysis (MFA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Validation of Isotopic Steady State in


C-Labeling Experiments

Diagnostic Fundamentals: The "Steady State" Mandate

Welcome to the Technical Support Center. If you are seeing high residuals in your MFA models or inconsistent flux maps, the root cause is often a violation of the Isotopic Steady State (ISS) assumption.

The Core Distinction: Do not confuse Metabolic Steady State with Isotopic Steady State.

  • Metabolic Steady State: Metabolite concentrations and fluxes are constant.

  • Isotopic Steady State: The mass isotopomer distribution (MID) of the metabolites is constant.

Technical Insight: ISS is governed by the turnover rate of the metabolite pool. A metabolite with a large pool size (


) and low flux (

) has a low turnover rate constant (

). Consequently, the time to reach isotopic equilibrium is significantly longer.
Workflow: The Steady State Validation Logic

The following diagram illustrates the decision logic required to validate ISS before data collection.

Steady_State_Validation Start Start Labeling Experiment Check_Conc Check Metabolic Steady State (Are concentrations constant?) Start->Check_Conc Check_Enrich Monitor Enrichment (MID) at multiple time points Check_Conc->Check_Enrich Confirmed Decision Is d(MID)/dt ≈ 0? Check_Enrich->Decision Success Proceed to Stationary MFA Decision->Success Yes Failure ISS Not Reached Decision->Failure No Action_1 Extend Labeling Duration Failure->Action_1 Slow Turnover? Action_2 Switch to INST-MFA (Non-Stationary) Failure->Action_2 Rapid Growth/Dynamic? Action_1->Check_Enrich

Figure 1: Decision matrix for validating isotopic steady state prior to flux modeling.

Experimental Protocols

Protocol A: The "Primed" Constant Infusion (In Vivo)

Context: In animal or human studies, reaching ISS via simple infusion takes too long (hours), altering the physiological state due to stress or fasting duration. Solution: Use a bolus prime to instantly raise the systemic enrichment to the target level, followed by a maintenance infusion.

The Math (Causality): To achieve immediate steady state, the priming dose (


) must fill the pool (

) to the target enrichment (

), while the infusion (

) matches the clearance rate (

).


Step-by-Step Methodology:

  • Estimate Kinetics: Perform a literature search or pilot study to estimate the Rate of Appearance (

    
    ) of your metabolite (e.g., Glucose).
    
  • Calculate Prime: Determine the pool size (

    
     for glucose). Calculate Bolus 
    
    
    
    .
  • Prepare Tracers: Dissolve

    
    C-tracer in sterile saline.
    
  • Administration:

    • 
      : Administer Bolus 
      
      
      
      intravenously over 1-2 minutes.
    • 
      : Immediately start continuous infusion 
      
      
      
      .
  • Validation: Draw arterial blood at 60, 80, 100, and 120 minutes.

  • QC Check: Enrichment variance between time points must be

    
    .
    
Protocol B: The "Time-Course" Pilot (In Vitro/Cell Culture)

Context: Adherent or suspension cells. Issue: Researchers often pick an arbitrary time (e.g., 24h) assuming steady state, but macromolecules or large pools (e.g., Glutamate) may not be equilibrated.

Step-by-Step Methodology:

  • Seed Cells: Plating density must ensure cells are in exponential growth but not confluent during labeling.

  • Media Switch: Replace standard media with

    
    C-labeled media.
    
  • Sampling Intervals: Harvest cells at

    
     hours.
    
  • Quenching: Rapidly wash with ice-cold saline and quench with

    
     Methanol/Acetonitrile. Crucial:  Delays here alter the MID.
    
  • Analysis: Plot the mole percent enrichment (MPE) for key metabolites (Pyruvate, Lactate, Citrate, Glutamate) over time.

  • Determination:

    
     (Time to Steady State) is the point where the curve flattens. Use 
    
    
    
    for the final experiment.

Data Analysis & Troubleshooting

Reference Data: Typical Equilibration Times

Use this table to benchmark your experimental design. If your data deviates significantly, inspect your cell viability or infusion pump accuracy.

Metabolic PathwayRepresentative MetaboliteApprox. Time to ISS (Mammalian Cells)Reason for Kinetics
Glycolysis Pyruvate / Lactate< 30 MinutesHigh flux, small pool size. Rapid turnover.
TCA Cycle Citrate / Malate1 - 2 HoursModerate pool size, central convergence point.
Amino Acids Glutamate / Aspartate6 - 24 HoursLarge intracellular pools act as buffers, delaying isotopic saturation.
Macromolecules RNA / Lipids / Protein> 24 HoursVery slow turnover; synthesis rates are limiting steps.
Troubleshooting Workflow: The "Slow Pool" Artifact

A common error is fitting a stationary MFA model to data where the TCA cycle is at steady state, but amino acids are not.

Troubleshooting_Slow_Pools Data_Input Input MID Data Check_Glut Check Glutamate MIDs Data_Input->Check_Glut Compare Compare to Citrate Check_Glut->Compare Issue Glutamate < Citrate Enrichment? Compare->Issue Diagnosis Diagnosis: Kinetic Lag (Non-Steady State) Issue->Diagnosis Yes OK System Valid Issue->OK No Solution Solution: Use INST-MFA (Isotopically Non-Stationary) Diagnosis->Solution

Figure 2: Diagnosing kinetic lag in amino acid pools.

Frequently Asked Questions (FAQ)

Q1: Can I assume 24 hours is sufficient for all experiments? A: No. While 24 hours is usually sufficient for central carbon metabolism (glycolysis/TCA) in rapidly dividing cells, it is often insufficient for slow-growing cells or peripheral pathways (lipid synthesis). Furthermore, if cells grow too fast, the "metabolic steady state" assumption might be violated due to nutrient depletion. You must validate with a time course.

Q2: My cells grow very fast (doubling time < 12h). Can I ever reach true steady state? A: Strictly speaking, no. In rapidly dividing cells, the dilution of the isotope pool by new biomass formation competes with the labeling flux. This is a "Pseudo-Steady State." In this scenario, you must account for the dilution term in your metabolic model, or switch to INST-MFA (Isotopically Non-Stationary MFA) which explicitly models time-dependent enrichment [1].

Q3: How does "Quenching" impact steady state data? A: Poor quenching destroys your steady-state snapshot. If metabolism continues during harvest (e.g., slow centrifugation without cold methanol), the intracellular pools of ATP and Pyruvate turnover within seconds, altering the isotopic distribution. Rule: Quench in < 5 seconds using extreme cold (


) and organic solvents.

Q4: Why do I see different enrichment levels in Lactate vs. Pyruvate if they equilibrate fast? A: They should be very similar. If they differ significantly, check for compartmentalization (cytosolic vs. mitochondrial pools) or external contamination (e.g., unlabeled lactate in the media/serum that wasn't accounted for).

References

  • Young, J. D., et al. (2011). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics.

  • Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss.

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

Best practices for quenching metabolism in 13C tracer studies.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Quenching

I've started gathering information. Comprehensive Google searches are underway to identify best practices for quenching metabolism in 13C tracer studies. Right now, I'm focusing on various sample types – adherent cells, suspension cells, and tissues – to ensure a broad base of knowledge.

Expanding Search for Knowledge

I'm expanding my searches to cover quenching solutions, temperature impacts, and leakage prevention. Simultaneously, I'm structuring the technical support center, starting with foundational FAQs and moving to troubleshooting, always explaining the science behind each step. I'm aiming for in-text citations from peer-reviewed articles to ensure reliability, and I'll use Graphviz to diagram workflows. Following this, I'll develop detailed, step-by-step protocols.

Deepening Knowledge Acquisition

I'm now diving deeper into the nuances of quenching, specifically focusing on quenching speed and methods to prevent metabolite leakage. My technical support center structure is now moving towards troubleshooting scenarios, with scientific principles for each question. I'm actively collecting and incorporating citations from peer-reviewed articles to build a strong foundation. Next up are workflow diagrams using Graphviz.

Improving the resolution of mass spectrometry for isotopologue analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Hub. Topic: Optimization of Resolution for Isotopic Fine Structure (IFS) & Isotopologue Fidelity. Operator: Senior Application Scientist.

Diagnostic Workflow: Resolution Failure Analysis

Before adjusting parameters, determine if your resolution loss is instrumental, physical, or computational. Use this logic flow to isolate the root cause of poor isotopologue separation.

Resolution_Diagnostic Start Issue: Poor Isotopologue Separation Check_Cal 1. Check Mass Calibration (Is lock mass stable?) Start->Check_Cal Check_Shape 2. Analyze Peak Shape (Symmetric?) Check_Cal->Check_Shape Cal OK Branch_Asym Asymmetric/Tailing Check_Shape->Branch_Asym Distorted Branch_Sym Symmetric but Broad Check_Shape->Branch_Sym Gaussian Space_Charge Space Charge/Coalescence Action: Reduce AGC Target Branch_Asym->Space_Charge High Intensity Vacuum Vacuum/Collision Issues Action: Check Mean Free Path Branch_Asym->Vacuum Low Intensity Transient Insufficient Acquisition Time Action: Increase Transient/Flight Path Branch_Sym->Transient Raw Data Apodization Processing Error Action: Change Window Function Branch_Sym->Apodization Processed Data

Figure 1: Diagnostic logic tree for isolating causes of resolution loss in isotopologue analysis.

Technical Troubleshooting Guides (Q&A)

Issue 1: "I cannot resolve the and peaks in my labeled metabolomics samples."

Diagnosis: This is a classic "Isobaric Interference" challenge. The mass difference between a


 substitution and an 

substitution is approximately 6.32 mDa . To resolve these peaks at baseline, your instrument requires a specific Resolving Power (R) that scales with mass.

The Physics (Causality): Resolution (


) is defined as 

. As the

increases, the

required to separate peaks remains constant (6.32 mDa), but the required

increases linearly (or super-linearly depending on the analyzer).

Solution Strategy:

  • Calculate Required Resolution: Use the formula

    
    .
    
    • At 200 m/z:

      
       (Achievable by TOF).
      
    • At 800 m/z:

      
       (Requires Orbitrap/FT-ICR).
      
  • Adjust Transient Length (FT-MS): Resolution in Fourier Transform instruments is directly proportional to the acquisition time (

    
    ). You must increase 
    
    
    
    to resolve higher masses.

Data Summary: Resolution Thresholds

Target Isobaric PairMass Difference (mDa)Req. Resolution @ 400 m/zReq. Resolution @ 800 m/z

vs

6.32~63,000~126,000

vs

10.9~37,000~73,000

(D) vs

2.92~137,000~274,000

vs

44.0~9,000~18,000

Note: Values represent theoretical baseline separation (FWHM definition). Practical experiments often require 20% higher R due to peak tailing.

Issue 2: "My peaks are merging (coalescing) even though my settings indicate high resolution."

Diagnosis: You are likely experiencing Space Charge Effects (in Trapping MS) or Detector Saturation (in TOF).

The Physics (Causality): In trapping instruments (Orbitrap, FT-ICR), ions are confined in a small volume. If the ion density (population) is too high, the Coulombic repulsion between ions of similar frequencies affects their oscillation. This causes the distinct frequencies of close isotopologues to "lock" together, merging into a single, mass-shifted peak. This is known as Spectral Coalescence .

Self-Validating Test: Perform a Dilution Series .

  • Run the sample at 1x concentration.

  • Run at 0.1x concentration.

  • Result: If the 0.1x sample shows two distinct peaks while the 1x shows one merged peak, the issue is Space Charge.

Corrective Protocol: AGC Optimization See Section 3 for the detailed methodology.

Issue 3: "Isotopologue ratios are inconsistent across the chromatographic peak."

Diagnosis: This is often a Scan Speed vs. Peak Width conflict. High-resolution scans take time (e.g., 500ms - 1s). If your LC peak is only 3 seconds wide, you only get 3-4 data points.

The Physics (Causality): To define a Gaussian chromatographic peak accurately for quantitation, you need 12-15 points across the peak. Increasing resolution increases the cycle time (dead time), reducing the points per peak. This leads to stochastic sampling errors , where the apex of the peak is missed, skewing the ratio of low-abundance isotopologues.

Solution Strategy:

  • Prioritize: If identifying fine structure is the goal, accept the poor quantitation.

  • Compromise: If quantitation is the goal, lower the resolution to 60k (Orbitrap) or equivalent to increase scan rate >5 Hz.

  • LC Modification: Broaden the chromatographic peaks intentionally using a shallower gradient or larger column particle size to accommodate the slower high-res scans.

Experimental Protocol: Optimizing AGC for Isotopologue Fidelity

Objective: Determine the maximum ion injection time (or target population) that maintains spectral resolution without inducing coalescence.

Prerequisites:

  • Stable infusion of a standard containing the isotopologue pair of interest (e.g., a sulfonated peptide for

    
    /
    
    
    
    ).
  • Instrument in profile mode (not centroid).

Step-by-Step Methodology:

  • Baseline Setup:

    • Set Resolution to maximum (e.g., 240k or 500k).

    • Set AGC Target (Ion Population) to a conservative low value (e.g.,

      
      ).
      
  • Stepwise Escalation:

    • Acquire 50 scans at the baseline AGC.

    • Increase AGC target in increments (

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ).
  • Data Analysis (The Metric):

    • Extract the Full Width at Half Maximum (FWHM) of the monoisotopic peak.

    • Measure the Valley Depth between the isotopologue doublet (e.g.,

      
       and 
      
      
      
      ).
  • Determination of "Cliffs":

    • Plot AGC Target (x-axis) vs. Resolution (y-axis).

    • Pass Criteria: The point immediately before resolution drops by >5% or the valley between peaks rises above 50%.

  • Implementation:

    • Set your method AGC target to 80% of this "Cliff" value to ensure robustness during real runs.

Visualizing the Physics: Transient Time vs. Resolution

Understanding the relationship between how long the instrument "listens" to the ions (Transient) and the resulting resolution is critical for method design.

Transient_Physics cluster_0 Heisenberg Uncertainty Principle (Signal Processing) Input User Requirement: Separate 13C / 15N Physics Physics Constraint: Frequency Difference (df) is small Input->Physics Defines Time_Domain Time Domain Signal (Transient) Physics->Time_Domain Requires longer decay observation FFT Fast Fourier Transform Time_Domain->FFT Processing Note Longer Transient (T) = Narrower Freq Width (1/T) Time_Domain->Note Freq_Domain Frequency Domain (Spectrum) FFT->Freq_Domain Output

Figure 2: The Fourier Transform relationship. To distinguish two very similar frequencies (Isotopologues), the instrument must record the signal for a longer duration (Transient), which reduces scan speed.

Frequently Asked Questions (FAQs)

Q: Can I use centroid data for isotopic fine structure analysis? A: No. Always acquire in Profile Mode . Centroiding algorithms often merge closely spaced peaks (like


/

) into a single stick before you even see the data. You need the raw peak shape to verify separation.

Q: Why does my resolution decrease as m/z increases in an Orbitrap? A: In FT-based instruments, Resolution


. As mass increases, ion frequency decreases. For a fixed listening time (transient), fewer oscillation cycles are detected for heavier ions, reducing the precision of the frequency measurement.

Q: Does "Apodization" affect my resolution? A: Yes. Apodization is a mathematical window function applied to the transient before FFT to reduce "ringing" (Gibbs phenomenon).

  • Hanning/Hamming windows: Reduce noise but broaden peaks (lower resolution).

  • Boxcar (No apodization): Highest resolution but introduces spectral artifacts.

  • Recommendation: Use the manufacturer's default for "High Resolution" mode, or a "Kaiser-Bessel" window if manual processing is available.

References

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual Review of Analytical Chemistry, 1, 579-599.

  • Makarov, A., et al. (2006). Performance evaluation of a high-field Orbitrap mass analyzer. Journal of the American Society for Mass Spectrometry, 17(7), 977-982.

  • Thermo Fisher Scientific. (2018). Orbitrap Mass Spectrometry: A Guide to Ultra-High Resolution. Application Note 30192.

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. (Discusses space charge and isotopic fidelity).

  • IUPAC. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609.

Validation & Comparative

A Researcher's Guide to Isotopic Acetate Tracers: Choosing Between Sodium (2-13C) Acetate and [1,2-13C2] Acetate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complex web of biochemical reactions that sustain life. Among these, 13C-labeled acetate has emerged as a valuable probe for investigating central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and fatty acid synthesis. Acetate is a readily utilized carbon source for many cell types and serves as a key precursor for acetyl-CoA, the central hub of cellular metabolism.[1] This guide provides an in-depth comparison of two commonly used isotopic forms of acetate: Sodium (2-13C) acetate and [1,2-13C2] acetate, to aid researchers in selecting the optimal tracer for their specific experimental goals.

The Foundational Choice: Understanding the Metabolic Journey of Labeled Acetate

The selection of an isotopic tracer is a critical decision in the design of metabolic flux analysis (MFA) experiments, as the position of the heavy isotope dictates the resulting labeling patterns in downstream metabolites.[2] This, in turn, determines the specific metabolic pathways and fluxes that can be resolved. Both this compound and [1,2-13C2] acetate are converted to acetyl-CoA, which then enters the TCA cycle through condensation with oxaloacetate to form citrate. However, the distinct labeling of the two-carbon acetyl group leads to significantly different mass isotopomer distributions in the TCA cycle intermediates and associated amino acids.

The Metabolic Pathway of this compound

When this compound is utilized, the resulting acetyl-CoA is labeled at the methyl carbon ([2-13C]acetyl-CoA). In the first turn of the TCA cycle, this labeled carbon is incorporated into the backbone of the cycle intermediates. Notably, the carboxyl carbons of isocitrate and α-ketoglutarate, which are lost as CO2 in the first turn, are derived from oxaloacetate, not the incoming acetyl-CoA.[3] Therefore, the 13C label from [2-13C]acetate is retained within the cycle. Due to the symmetry of succinate, the label becomes scrambled between the C2 and C3 positions of the subsequent four-carbon intermediates. This scrambling pattern provides valuable information about the number of turns the labeled molecule has completed in the cycle.

Diagram: Metabolic Fate of this compound in the TCA Cycle

Acetate This compound AcetylCoA [2-13C]Acetyl-CoA Acetate->AcetylCoA Citrate Citrate (M+1) AcetylCoA->Citrate + Oxaloacetate Oxaloacetate Oxaloacetate Isocitrate Isocitrate (M+1) Citrate->Isocitrate AlphaKG α-Ketoglutarate (M+1) Isocitrate->AlphaKG - CO2 SuccinylCoA Succinyl-CoA (M+1) AlphaKG->SuccinylCoA - CO2 Glutamate Glutamate (from α-KG) AlphaKG->Glutamate Succinate Succinate (M+1, scrambled) SuccinylCoA->Succinate Fumarate Fumarate (M+1, scrambled) Succinate->Fumarate Malate Malate (M+1, scrambled) Fumarate->Malate Malate->Oxaloacetate

Caption: The metabolic journey of the 13C label from this compound through the TCA cycle.

The Enhanced Resolution of [1,2-13C2] Acetate

In contrast, [1,2-13C2] acetate provides a doubly labeled acetyl-CoA molecule. This linked labeling of adjacent carbons offers a significant advantage in resolving metabolic fluxes. The intact two-carbon unit is incorporated into citrate, resulting in an M+2 isotopologue. As this M+2 citrate is metabolized through the TCA cycle, the linked 13C atoms are either retained or lost together, generating unique mass isotopomer patterns that are distinct from those produced by singly labeled acetate.

A key benefit of the doubly labeled tracer is its utility in Nuclear Magnetic Resonance (NMR) spectroscopy. The adjacent 13C nuclei exhibit spin-spin coupling, which results in characteristic splitting patterns in the NMR spectra of downstream metabolites like glutamate.[4] Analysis of these homonuclear 13C-13C spin coupling patterns allows for a more detailed characterization of isotopomer populations, enabling the differentiation of metabolic pools and the precise quantification of fluxes through converging pathways.[5]

Diagram: Metabolic Fate of [1,2-13C2] Acetate in the TCA Cycle

Acetate [1,2-13C2] Acetate AcetylCoA [1,2-13C2]Acetyl-CoA Acetate->AcetylCoA Citrate Citrate (M+2) AcetylCoA->Citrate + Oxaloacetate Oxaloacetate Oxaloacetate Isocitrate Isocitrate (M+2) Citrate->Isocitrate AlphaKG α-Ketoglutarate (M+2) Isocitrate->AlphaKG - CO2 SuccinylCoA Succinyl-CoA (M+2) AlphaKG->SuccinylCoA - CO2 Glutamate Glutamate (from α-KG) AlphaKG->Glutamate Succinate Succinate (M+2, scrambled) SuccinylCoA->Succinate Fumarate Fumarate (M+2, scrambled) Succinate->Fumarate Malate Malate (M+2, scrambled) Fumarate->Malate Malate->Oxaloacetate

Caption: The metabolic journey of the linked 13C labels from [1,2-13C2] acetate through the TCA cycle.

Head-to-Head Comparison: Guiding Your Tracer Selection

The choice between this compound and [1,2-13C2] acetate hinges on the specific research question, the analytical platform available, and the desired level of resolution in flux measurements.

FeatureThis compound[1,2-13C2] Acetate
Labeling Pattern Generates M+1 isotopologues in the first turn of the TCA cycle.Generates M+2 isotopologues in the first turn, preserving the linked 13C unit.
Information Content Provides information on the number of TCA cycle turns and relative pathway activities.Offers higher resolution of metabolic fluxes due to unique isotopomer distributions.[6]
NMR Analysis Provides information on 13C enrichment at specific carbon positions.Enables analysis of 13C-13C spin-spin coupling for detailed isotopomer analysis.[4]
Mass Spectrometry Analysis Simpler mass spectra with M+1 peaks.More complex spectra with M+2 and other higher mass isotopologues, providing richer data.
Primary Advantage Cost-effective for general flux screening and studies focused on astrocytic metabolism.[6]Superior for detailed flux analysis, distinguishing metabolic compartments, and NMR-based studies.[5]
Key Application Determining relative contributions of acetate to the TCA cycle.Resolving fluxes with high precision, especially in complex metabolic networks.[6]

Experimental Workflow: A Step-by-Step Protocol for 13C-Acetate Labeling in Mammalian Cells

The following protocol provides a generalized workflow for conducting a 13C-acetate labeling experiment in adherent mammalian cells for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Diagram: Experimental Workflow for 13C-Acetate Labeling and GC-MS Analysis

cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Seeding Cell Seeding Growth Cell Growth to desired confluency Seeding->Growth Labeling Incubation with 13C-Acetate Growth->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization for GC-MS Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Deconvolution GCMS->DataProcessing MFA Metabolic Flux Analysis DataProcessing->MFA

Caption: A streamlined workflow for 13C-acetate metabolic flux analysis from cell culture to data interpretation.

1. Cell Culture and Labeling:

  • a. Cell Seeding and Growth: Seed adherent cells in multi-well plates at a density that will result in approximately 80% confluency at the time of labeling. Culture cells in their standard growth medium.

  • b. Preparation of Labeling Medium: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and glutamine) with the desired concentrations of nutrients and either this compound or [1,2-13C2] acetate. The concentration of the labeled acetate should be optimized for the specific cell line and experimental goals.

  • c. Isotopic Labeling: When cells reach the desired confluency, aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells and incubate for a predetermined time to achieve isotopic steady state. The time required to reach steady state can vary depending on the metabolic rates of the cell line and should be determined empirically.[7]

2. Metabolite Extraction:

  • a. Quenching Metabolism: To halt metabolic activity and preserve the in vivo state of metabolites, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

  • b. Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Vortex the tube vigorously and incubate on ice to ensure complete cell lysis and protein precipitation.

  • c. Centrifugation and Supernatant Collection: Centrifuge the lysate at a high speed to pellet the cell debris and proteins. Carefully collect the supernatant containing the extracted metabolites.

3. Sample Preparation for GC-MS Analysis:

  • a. Drying: Dry the metabolite extract completely using a vacuum concentrator or a gentle stream of nitrogen.

  • b. Derivatization: To increase the volatility and thermal stability of the metabolites for GC-MS analysis, perform a two-step derivatization. First, add methoxyamine hydrochloride in pyridine to the dried extract to protect the carbonyl groups. Second, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to derivatize the hydroxyl and amine groups.[8]

4. GC-MS Analysis and Data Processing:

  • a. GC-MS Analysis: Analyze the derivatized samples using a GC-MS system equipped with an appropriate column for separating the metabolites of interest.

  • b. Data Deconvolution: The raw mass spectrometry data will contain a mixture of isotopologues for each metabolite. Deconvolve the mass spectra to determine the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.). This involves correcting for the natural abundance of 13C and other heavy isotopes.[9]

  • c. Metabolic Flux Analysis: Utilize specialized software to fit the measured mass isotopomer distributions to a metabolic network model. This will allow for the calculation of intracellular metabolic fluxes.

Conclusion: Making an Informed Decision

Both this compound and [1,2-13C2] acetate are powerful tools for interrogating cellular metabolism. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific scientific question. For researchers seeking a cost-effective method to gain a general overview of acetate's contribution to the TCA cycle, this compound is an excellent choice. However, for those requiring high-resolution flux data, the ability to distinguish between different metabolic compartments, or planning to leverage the power of NMR spectroscopy, the doubly labeled [1,2-13C2] acetate offers unparalleled advantages. By carefully considering the principles outlined in this guide, researchers can confidently select the appropriate isotopic tracer to unlock a deeper understanding of the metabolic intricacies of their biological system.

References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Cai, L., et al. (2022). Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples. Cell Metabolism, 34(1), 174-186.e5. [Link]

  • Paalme, T., et al. (2006). and 13C-[10][11] acetate in metabolic labelling studies of yeast and insect cells. Antonie van Leeuwenhoek, 89(3-4), 443-457. [Link]

  • Fan, T. W. M., et al. (2020). Exploring Cancer Metabolism through Isotopic Tracing and Metabolic Flux Analysis. MIT Libraries. [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. [Link]

  • Xing, X., et al. (2013). 13C-Tracer and Gas Chromatography-Mass Spectrometry Analyses Reveal Metabolic Flux Distribution in the Oleaginous Microalga Chlorella protothecoides. Plant Physiology, 161(2), 1030-1041. [Link]

  • Chen, L., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 961126. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Metabolic engineering, 16, 12-23. [Link]

  • Carvalho, R. A., et al. (1999). Multiple bond 13C-13C spin-spin coupling provides complementary information in a 13C NMR isotopomer analysis of glutamate. Magnetic resonance in medicine, 42(1), 197–200. [Link]

  • Chen, W., et al. (2012). Spectral editing for in vivo 13C magnetic resonance spectroscopy. NMR in biomedicine, 25(2), 229–236. [Link]

  • Giraudeau, P., et al. (2010). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Biochimica et biophysica acta, 1800(10), 988–995. [Link]

  • Jones, J. G., et al. (2001). An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans. American journal of physiology. Endocrinology and metabolism, 281(4), E848–E856. [Link]

  • Lee, W. N., et al. (1998). Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose. The American journal of physiology, 274(5), E843–E851. [Link]

  • Malloy, C. R., et al. (1990). Analysis of tricarboxylic acid cycle of the heart using 13C isotope isomers. American Journal of Physiology-Heart and Circulatory Physiology, 259(4), H987-H991. [Link]

  • Martineau, E., et al. (2015). Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra. Nature communications, 6, 8438. [Link]

  • Cerdán, S., et al. (1990). Cerebral metabolism of [1,2-13C2]acetate as detected by in vivo and in vitro 13C NMR. Journal of neurochemistry, 55(2), 449-455. [Link]

  • Shestov, A. A., et al. (2014). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 29, 63–71. [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195–206. [Link]

  • Wolf, B. B., & Williamson, J. R. (1986). Assay of the concentration and 13C enrichment of acetate and acetyl-CoA by gas chromatography-mass spectrometry. Analytical biochemistry, 157(1), 102–110. [Link]

  • Wikipedia. (2024). Citric acid cycle. [Link]

  • Zhang, K., et al. (2012). Metabolic modeling of dynamic 13C NMR isotopomer data in the brain in vivo: Fast screening of metabolic models using automated generation of differential equations. NeuroImage, 63(2), 673–683. [Link]

  • Marty, M. T., et al. (2022). Deconvolving Native and Intact Protein Mass Spectra with UniDec. Methods in molecular biology (Clifton, N.J.), 2486, 165–182. [Link]

Sources

Comparative Guide: In Vitro vs. In Vivo Metabolic Flux Analysis Using 13C-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA), the transition from petri dish to animal model is the "Valley of Death" for many metabolic drugs. While glucose and glutamine are the primary fuels for proliferation, acetate has emerged as a critical bioenergetic and biosynthetic fuel, particularly in hypoxic tumors (e.g., glioblastoma) and lipogenic tissues.

This guide objectively compares the utility of 13C-acetate tracing in cell culture (in vitro) versus animal models (in vivo). The critical insight provided here is that in vitro models frequently underestimate acetate oxidation due to nutrient-rich media formulations, leading to false negatives in drug screening programs targeting Acetyl-CoA Synthetase (ACSS1/2).

Part 1: Mechanistic Foundation

The Tracer: Why 13C-Acetate?

Unlike glucose, which enters glycolysis, acetate bypasses the upper glycolytic pathway and directly fuels the Acetyl-CoA pool. This makes it an indispensable tool for isolating:

  • TCA Cycle Oxidation: Via mitochondrial Acetyl-CoA Synthetase (ACSS1).

  • De Novo Lipogenesis (DNL): Via cytosolic Acetyl-CoA Synthetase (ACSS2).

  • Histone Acetylation: Linking metabolism to epigenetics.

Tracer Selection:

  • [1,2-13C2]Acetate: Preferred for NMR studies. The carbon-carbon coupling allows precise determination of isotopomers.

  • [1-13C]Acetate: Preferred for Mass Spectrometry (MS) . Simpler M+1 analysis, sufficient for total flux measurements.

Pathway Visualization

The following diagram illustrates the dual fate of acetate (Oxidation vs. Synthesis) and the compartmentalization that dictates its usage.

AcetatePathway Acetate_Ext Extracellular 13C-Acetate Acetate_Cyt Cytosolic Acetate Acetate_Ext->Acetate_Cyt ACSS2 Enzyme: ACSS2 Acetate_Cyt->ACSS2 ACSS1 Enzyme: ACSS1 Acetate_Cyt->ACSS1 Transport AcCoA_Cyt Cytosolic Acetyl-CoA ACSS2->AcCoA_Cyt FAS Fatty Acid Synthesis AcCoA_Cyt->FAS Lipid Synthesis Mito Mitochondria AcCoA_Mito Mitochondrial Acetyl-CoA ACSS1->AcCoA_Mito TCA TCA Cycle (Oxidation) AcCoA_Mito->TCA Energy Production

Figure 1: Compartmentalized metabolism of 13C-Acetate. ACSS2 drives lipids; ACSS1 drives energy.

Part 2: In Vitro Methodology (Cell Culture)

The Protocol

In vitro experiments are defined by control. However, standard media (DMEM/RPMI) contains supra-physiological glucose (10-25 mM), which often suppresses acetate usage via the Crabtree effect.

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., U87 glioblastoma, HepG2) to reach 70% confluency.

  • Wash: PBS wash to remove unlabeled substrates.

  • Labeling Media: Introduce DMEM lacking glucose/pyruvate (or low glucose) supplemented with 100 µM - 1 mM [1,2-13C2]Acetate .

    • Critical Step: Dialyzed FBS must be used to prevent unlabeled acetate contamination.

  • Incubation: 2 to 24 hours (Steady-state is usually reached by 6-12h for TCA intermediates).

  • Quenching: Rapid wash with ice-cold saline; immediate extraction with cold methanol/acetonitrile (-80°C).

Performance Profile
FeatureRatingNotes
Throughput HighCan screen hundreds of drug compounds.
Cost LowMinimal tracer required.
Physiological Relevance Low High glucose in media artificially suppresses ACSS2 expression.
Data Quality HighClean spectra, low noise, easy steady-state modeling.

Part 3: In Vivo Methodology (Animal Models)

The Protocol

In vivo experiments capture the systemic interaction. Tumors or tissues often face nutrient deprivation, forcing them to upregulate ACSS2—a phenotype often missed in vitro.

Step-by-Step Workflow:

  • Catheterization: Jugular vein or tail vein catheterization in mice.

  • Infusion (CIR): Constant Infusion Rate of [1,2-13C2]Acetate.

    • Rate: ~30 µmol/kg/min (must be optimized to maintain steady plasma enrichment).

    • Duration: 2.5 - 4 hours.

  • Plasma Monitoring: Tail nicks every 30 mins to verify steady-state precursor enrichment (usually aiming for 20-30% enrichment in plasma).

  • Harvest (The Critical Step):

    • Clamp Freezing: Tissue must be freeze-clamped with Wollenberger tongs pre-cooled in liquid nitrogen within seconds of excision.

    • Reasoning: Ischemia induces rapid anaerobic metabolism, distorting metabolite ratios within 10 seconds.

Performance Profile
FeatureRatingNotes
Throughput LowLabor-intensive (surgery, infusion, MS/NMR).
Cost HighRequires grams of tracer and animal facilities.
Physiological Relevance High Captures microenvironmental stress and nutrient competition.
Data Complexity HighMust account for dilution from endogenous acetate production (liver/gut).

Part 4: Comparative Data Analysis

The following table synthesizes typical results observed when comparing the same cell line (e.g., Glioblastoma) in culture vs. orthotopic xenografts.

Table 1: The "Acetate Switch" Phenomenon
MetricIn Vitro (High Glucose)In Vivo (Tumor Microenvironment)Interpretation
Acetate Contribution to TCA < 5%30 - 50% Cells in vivo rely heavily on acetate when glucose is limited.
ACSS2 Expression Low / BasalHigh / Induced Stress triggers enzyme upregulation not seen in standard culture.
Fractional Enrichment (Citrate) Low (m+2 isotopomers)High (m+2, m+4 isotopomers)Indicates multiple turns of the TCA cycle using acetate-derived carbon.
Lipid Labeling (Palmitate) < 10%20 - 40% Acetate is a preferred substrate for biomass synthesis in vivo.
Workflow Comparison Diagram

WorkflowCompare cluster_0 In Vitro (Culture) cluster_1 In Vivo (Animal) Media Media Swap (High Glucose) Incubate Incubate 6-24 Hours Media->Incubate Extract1 Solvent Extraction Incubate->Extract1 Infuse IV Infusion (Steady State) Clamp Freeze Clamp (<5 sec) Infuse->Clamp Extract2 Pulverize & Extract Clamp->Extract2

Figure 2: Workflow divergence. Note the "Freeze Clamp" requirement in vivo to preserve metabolic state.

Part 5: Senior Scientist Recommendations

Don't Trust In Vitro Negatives

If you knock out ACSS2 in cell culture and see no growth phenotype, do not abandon the target. In vitro media provides abundant glucose and lipids, rendering acetate redundant. Repeat the experiment in low-glucose/hypoxic conditions or, preferably, in vivo.

Correct for "Dilution"

In animal studies, the liver produces endogenous acetate. You must calculate the Fractional Enrichment (FE) of acetate in the plasma to normalize your tissue data.

  • Formula:Tissue Flux = (Tissue Enrichment / Plasma Enrichment) * Rate

Analytical Platform Selection
  • Use NMR if you need to distinguish between [1,2-13C]acetate entering via Pyruvate Carboxylase (anaplerosis) vs. Citrate Synthase (oxidative).

  • Use GC-MS/LC-MS for high sensitivity if you are working with small tumor biopsies (<10mg tissue).

References

  • Mashimo, T., et al. (2014). "Acetate is a bioenergetic substrate for human glioblastoma and brain metastases." Cell.

  • Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell.

  • Schug, Z. T., et al. (2015). "Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress." Cancer Cell.

  • Lakhter, A. J., et al. (2016). "Glucose-independent Acetate Metabolism Promotes Melanoma Cell Survival and Tumor Growth." Journal of Biological Chemistry.

Safety Operating Guide

Personal protective equipment for handling Sodium (2-13C) acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Sodium (2-13C) acetate Content Type: Operational Technical Guide

Protection Protocols for High-Fidelity Isotopic Applications

To: Research Scientists, NMR Spectroscopists, and DMPK Leads From: Senior Application Scientist, Isotope Chemistry Division

Executive Summary: The Dual-Protection Mandate

Handling this compound requires a shift in mindset from standard "safety-first" protocols to a Dual-Protection Strategy . While the chemical toxicity of sodium acetate is low, the financial and experimental value of the Carbon-13 enrichment at the C2 position is high.

In metabolic flux analysis (MFA) and hyperpolarized MRI, the primary risk is not the chemical harming the operator, but the operator contaminating the chemical . Human sweat is rich in natural abundance lactate and acetate. A single fingerprint can introduce enough Carbon-12 background to skew mass spectrometry ratios or dephase NMR signals.

This guide defines the PPE and operational workflows necessary to ensure both operator safety and isotopic integrity .

Risk Assessment & Hazard Profile
Hazard CategoryClassificationCritical Insight for 13C Handling
Chemical Safety Irritant (Skin/Eye) Causes mild irritation (GHS Cat 2B). Dust inhalation may cause respiratory tract irritation [1].
Physical Property Hygroscopic Avidly absorbs atmospheric moisture. Hydration alters molecular weight, introducing mass errors in gravimetric preparation [2].
Isotopic Integrity Contamination Sensitive CRITICAL: Biological contamination (skin oils, sweat, RNases) introduces naturally abundant 12C-acetate, diluting the isotopic enrichment factor.
Radiation Status Non-Radioactive 13C is a stable isotope. Do not use radiation shielding or dosimeters; they impede dexterity without benefit [3].
Visualizing the Risk Logic

The following diagram illustrates the decision matrix for handling stable isotopes versus radioisotopes.

RiskAssessment Start Reagent: this compound IsotopeType Isotope Type Check Start->IsotopeType Stable Stable (13C) Non-Radioactive IsotopeType->Stable Mass Diff Only Radio Radioactive (14C) Beta Emitter IsotopeType->Radio Decay Energy Hazards Primary Hazards Stable->Hazards Moisture (Hygroscopic) Moisture (Hygroscopic) Hazards->Moisture (Hygroscopic) 12C Contamination 12C Contamination Hazards->12C Contamination Action Required Action Desiccated Environment Desiccated Environment Action->Desiccated Environment Nitrile Gloves (No Latex) Nitrile Gloves (No Latex) Action->Nitrile Gloves (No Latex) Moisture (Hygroscopic)->Action 12C Contamination->Action

Figure 1: Risk assessment logic distinguishing stable isotope handling from radiochemistry.

Personal Protective Equipment (PPE) Specifications

Standard lab PPE is insufficient for high-precision isotope work. Use the following specifications to create a self-validating barrier .

PPE ComponentSpecificationScientific Rationale
Gloves 100% Nitrile (Powder-Free) Min Thickness: 0.11 mmWhy: Natural rubber latex contains proteins that can contaminate biological assays. Nitrile provides superior chemical resistance to acetate salts and prevents "sweat-through" of organic acids [4].
Eye Protection Safety Glasses w/ Side Shields (ANSI Z87.1 / EN166)Why: Sodium acetate dust is a mechanical irritant. Goggles are required only if generating significant dust clouds (unlikely in micro-scale isotope work).
Respiratory N95 (Optional) or Fume Hood Why: While not toxic, inhaling 13C-acetate dust is a financial loss. Work within a fume hood or biosafety cabinet is preferred to contain the powder.
Body Lab Coat (High-Neck) Cotton/Poly BlendWhy: Prevents skin shedding (dander) from falling into the sample. Dander is a carbon source that can interfere with sensitive Mass Spec background signals.
Operational Protocol: The "Zero-Loss" Workflow

Objective: Solubilize 100 mg of this compound for an NMR standard without isotopic dilution or hydration errors.

Phase A: Preparation (The Dry Check)
  • Environment: Verify relative humidity (RH) is <45%. If >45%, use a glove box or desiccated weighing chamber.

  • Static Control: Use an ionizing anti-static gun on the weighing boat.

    • Causality: Anhydrous acetate salts are prone to static charge, causing powder to "jump" off the spatula, leading to mass loss and cross-contamination.

Phase B: Weighing & Transfer (Step-by-Step)
  • Tare Validation: Place a weighing boat on the balance. Tare. Wait 10 seconds.

    • Self-Validating Step: If the mass drifts upward, the boat is absorbing moisture or static is interfering. Re-ionize or replace.

  • Transfer: Using a clean stainless steel spatula, transfer ~100 mg.

    • Technique: Do not return excess powder to the stock bottle. This introduces moisture.[1] Discard excess or use in a non-critical "dummy" run.

  • Immediate Closure: Seal the stock bottle with Parafilm immediately after aliquoting.

    • Reason: Sodium acetate will form a trihydrate (

      
      ) rapidly, altering the molar mass of the remaining stock for future experiments.
      
Phase C: Solubilization
  • Solvent Addition: Add deuterated solvent (

    
     or DMSO-
    
    
    
    ) directly to the weighing vessel if possible, or wash the boat into the target vial.
  • Exotherm Check: Dissolution is slightly exothermic. Allow the solution to equilibrate to room temperature before volumetric adjustment to prevent density errors in concentration calculations.

Visualizing the Workflow

Workflow Start Start: 100mg Aliquot EnvCheck Check Humidity (<45%) Start->EnvCheck EnvCheck->EnvCheck Fail: Dehumidify Static Anti-Static Gun Treatment EnvCheck->Static Pass Weigh Gravimetric Transfer Static->Weigh Seal IMMEDIATE Stock Reseal (Parafilm) Weigh->Seal Critical Step Dissolve Add Deuterated Solvent Seal->Dissolve

Figure 2: "Zero-Loss" handling workflow to prevent hydration and contamination.

Disposal & Spill Management

Clarification: this compound is NOT radioactive waste. However, due to the high cost and regulatory tracking of chemical inventory in drug development, it must be managed formally.

  • Spill Response:

    • Dry Spill: Sweep up carefully to avoid dust generation.[2] Place in a sealed bag. Label as "Chemical Waste - Non-Hazardous Acetate Salt."

    • Wet Spill: Absorb with paper towels. Clean surface with water.

    • Validation: No Geiger counter is needed. Visually inspect for white residue.

  • Disposal Pathway:

    • Dispose of as standard chemical waste (Solid or Aqueous).

    • Do not mix with radioactive waste streams (e.g., 14C or 3H), as this will exponentially increase the disposal cost by misclassifying the waste container [5].

References
  • PubChem. (n.d.). Sodium Acetate - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Moravek Inc. (n.d.).[3] How To Store And Dispose Of Radiolabeled Compounds vs Stable Isotopes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2-13C) acetate
Reactant of Route 2
Sodium (2-13C) acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.